1-Boc-4-(3-Nitrobenzyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWAJBOXCYPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383744 | |
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-33-0 | |
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(3-nitrobenzyl)piperazine is a functionalized piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, imparting favorable pharmacokinetic properties. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen. The 3-nitrobenzyl group provides a reactive handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document provides a technical overview of its synthesis, properties, and potential applications.
Physicochemical Properties and Characterization
Quantitative data for this compound is not widely reported. However, data for the closely related isomer, 1-Boc-4-(4-nitrobenzyl)piperazine, and the parent compound, 1-Boc-piperazine, are provided below for reference and comparison.
| Property | 1-Boc-4-(4-nitrobenzyl)piperazine | 1-Boc-piperazine |
| CAS Number | 130636-61-2 | 57260-71-6 |
| Molecular Formula | C₁₆H₂₃N₃O₄ | C₉H₁₈N₂O₂ |
| Molecular Weight | 321.38 g/mol | 186.25 g/mol |
| Appearance | Not specified | Waxy solid |
| Melting Point | Not specified | 43-47 °C |
| Boiling Point | Not specified | 258 °C at 760 mmHg |
| Solubility | Not specified | Soluble in ethyl acetate, methanol, and water. |
Synthesis
The synthesis of this compound can be achieved through the nucleophilic substitution of a 3-nitrobenzyl halide with 1-Boc-piperazine. This reaction is a standard method for the N-alkylation of piperazines.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Boc-piperazine
-
3-Nitrobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other polar aprotic solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile, add 3-nitrobenzyl bromide (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
Piperazine derivatives are integral to the development of a wide range of therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The Boc-protected piperazine can be deprotected under acidic conditions, and the resulting secondary amine can be further functionalized. The nitro group on the benzyl moiety can be reduced to an amine, which can then undergo a variety of reactions such as amidation, sulfonylation, or reductive amination to generate a library of compounds for high-throughput screening.
-
Precursor for Biologically Active Molecules: The piperazine ring is a key structural feature in many drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. The 3-nitrophenyl group can also contribute to the biological activity of the final compound.
Potential Signaling Pathway Involvement
While there is no specific signaling pathway directly associated with this compound itself, its derivatives could potentially modulate various biological pathways. For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The general process of how such a compound could be developed to target a specific pathway is outlined below.
Caption: Logical workflow from an intermediate to a potential therapeutic agent.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While specific data for this compound is limited, its synthesis can be readily achieved through established chemical transformations. Its utility lies in its ability to serve as a versatile scaffold for the creation of diverse chemical libraries, which can be screened for activity against various biological targets. Researchers and scientists can leverage the information and protocols outlined in this guide for the synthesis and application of this and related compounds in their drug development programs.
Technical Guide: Physicochemical Properties of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Boc-4-(3-nitrobenzyl)piperazine, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide presents estimated properties based on the analysis of its constituent chemical moieties: the N-Boc-piperazine group and the 3-nitrobenzyl group. Furthermore, detailed, standardized experimental protocols for the determination of key physical properties are provided to enable researchers to ascertain precise values. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, handling, and application of this and structurally related compounds.
Chemical Structure and Properties
This compound is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The 3-nitrobenzyl group introduces a reactive site that can be further modified, making this compound a versatile building block in the synthesis of more complex molecules.[1][2]
Molecular Formula: C₁₆H₂₃N₃O₄
Molecular Weight: 321.37 g/mol
IUPAC Name: tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
Estimated Physical Properties
The following table summarizes the estimated physical properties of this compound. These values are inferred from the known properties of N-Boc-piperazine and 3-nitrobenzyl chloride and should be considered as approximations. Experimental verification is highly recommended.
| Property | Estimated Value | Source/Rationale |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of N-Boc-piperazine (white to yellowish crystal) and other similar organic compounds.[3] |
| Melting Point | 75-85 °C | Higher than N-Boc-piperazine (43-47 °C) and 3-nitrobenzyl chloride (43-47 °C) due to increased molecular weight and potential for stronger intermolecular interactions.[4][5] |
| Boiling Point | > 258 °C at 760 mmHg | Expected to be significantly higher than that of N-Boc-piperazine (258 °C at 760 mmHg) due to the addition of the 3-nitrobenzyl group.[3] Decomposition may occur at high temperatures. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethanol, ethyl acetate). Insoluble in water. | N-Boc-piperazine is soluble in organic solvents. The addition of the relatively nonpolar 3-nitrobenzyl group is unlikely to significantly alter this characteristic.[6] The overall molecule is largely nonpolar, predicting low aqueous solubility. |
| Density | ~1.1 - 1.2 g/cm³ | Inferred from the density of N-Boc-piperazine (~1.03 g/cm³) and the expected increase in density due to the heavier nitrobenzyl group.[3] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following are standard protocols for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property used to identify a substance and assess its purity.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing samples)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically within 1-2 °C).
Boiling Point Determination (Distillation Method)
For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The following is a general procedure for simple distillation.[8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Place a small quantity of the compound into the distillation flask, along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this temperature.
-
If the compound is suspected to decompose at its atmospheric boiling point, perform the distillation under reduced pressure and record both the boiling point and the pressure.
Solubility Determination
Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.[9][10]
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipettes or droppers
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring with a glass rod.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.
-
Solubility can be quantified by gradually adding more solute to a known volume of solvent until saturation is reached.
Role in Synthetic Chemistry
This compound is a valuable intermediate in multi-step organic synthesis, particularly in the construction of pharmaceutical lead compounds. The Boc-protected piperazine moiety is a common scaffold in drug discovery, and the 3-nitrobenzyl group offers a handle for further chemical transformations.[11][12]
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow where this compound could be utilized.
Caption: Synthetic utility of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound serves as a significant building block in organic synthesis. This guide provides estimated physical properties to aid in its initial handling and use, alongside standardized protocols for precise experimental determination. The outlined synthetic workflow highlights its potential for creating diverse and complex molecules, particularly in the field of medicinal chemistry. Researchers are encouraged to perform their own characterization to obtain accurate data for their specific applications.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. lifechempharma.com [lifechempharma.com]
- 4. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 5. 3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. petalheadexim.com [petalheadexim.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Boc-4-(3-nitrobenzyl)piperazine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(3-nitrobenzyl)piperazine, a notable heterocyclic organic compound, serves as a pivotal intermediate in the realm of medicinal chemistry and pharmaceutical development. Its unique structural architecture, featuring a Boc-protected piperazine ring linked to a 3-nitrobenzyl moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The piperazine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets. The presence of the nitrobenzyl group offers a strategic site for further chemical modifications, such as reduction to an amine, enabling the construction of more complex molecular entities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperazine ring, where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group and the other is substituted with a 3-nitrobenzyl group. The Boc protecting group is crucial for synthetic strategies, as it allows for selective reactions at the unprotected nitrogen atom.
Chemical Identifiers:
-
IUPAC Name: tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
-
CAS Number: 203047-33-0
-
Molecular Formula: C₁₆H₂₃N₃O₄
-
SMILES: C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)--INVALID-LINK--[O-]
A summary of the key quantitative data for this compound and its parent compound, 1-Boc-piperazine, is presented in the table below for comparative analysis.
| Property | This compound Value | 1-Boc-piperazine Value |
| Molecular Weight | 321.37 g/mol | 186.25 g/mol [1] |
| Appearance | - | White to yellowish crystal[1] |
| Boiling Point | - | 258 °C at 760 mmHg[1] |
| Melting Point | - | - |
| Density | - | 1.03 g/cm³[1] |
| Flash Point | - | 109.8 °C[1] |
| Vapor Pressure | - | 0.0141 mmHg at 25°C[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the N-alkylation of 1-Boc-piperazine. This reaction involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of the Boc-protected piperazine.
General Synthesis Workflow
The synthesis of monosubstituted piperazines like this compound generally follows a straightforward, multi-step process that ensures the selective functionalization of one nitrogen atom of the piperazine ring. This methodology is fundamental in building complex molecules for drug discovery.
General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of 1-Boc-piperazine
This protocol describes a general method for the N-alkylation of 1-Boc-piperazine, which can be adapted for the synthesis of this compound.
Materials:
-
1-Boc-piperazine
-
3-Nitrobenzyl bromide (or chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for a few minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of 3-nitrobenzyl bromide (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., DCM) and wash with water and then with brine.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including neurological disorders, inflammation, and cancer.
The presence of the nitro group on the benzyl ring is of particular synthetic utility. It can be readily reduced to an amino group, which then serves as a handle for a variety of coupling reactions to introduce further molecular diversity. This strategy is commonly employed in the generation of compound libraries for high-throughput screening in the early stages of drug discovery.
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in multi-step organic synthesis. The Boc-protected nitrogen allows for the selective modification of the other nitrogen atom, and the nitro group provides a latent amino functionality.
Synthetic transformations of this compound.
While specific examples of drugs synthesized directly from this compound are not detailed in the available literature, the structural motif is present in compounds investigated for various therapeutic targets. For instance, derivatives of nitrobenzyl-piperazine have been explored for their potential as antitubercular agents.
Conclusion
This compound stands out as a strategically important building block for the synthesis of complex molecules in the pharmaceutical industry. Its straightforward synthesis and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. The Boc-protected piperazine allows for controlled and selective chemical modifications, while the nitrobenzyl moiety provides a key site for further derivatization. As the quest for novel therapeutics continues, the utility of such well-designed intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in various disease areas.
References
Technical Guide: 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(3-nitrobenzyl)piperazine, a key intermediate in synthetic organic chemistry and drug discovery.
Core Compound Data
The quantitative data for this compound and a closely related isomer are summarized below for comparative analysis.
| Property | This compound | 1-Boc-4-(4-nitrobenzyl)piperazine |
| Molecular Formula | C₁₆H₂₃N₃O₄ | C₁₆H₂₃N₃O₄ |
| Molecular Weight | 321.38 g/mol | 321.38 g/mol |
| CAS Number | Not available | 130636-61-2 |
Physicochemical Properties
| Property | Value |
| Appearance | Expected to be a solid. |
| Solubility | Expected to be soluble in organic solvents like methanol and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of 1-Boc-piperazine.
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Illustrative Experimental Protocol
The following is a representative protocol for the synthesis of a related compound, 1-Boc-4-(4-nitrobenzyl)piperazine, which can be adapted for the 3-nitro isomer.
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (1.5 eq).
-
Addition of Reagent: Add 3-nitrobenzyl bromide (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Downstream Applications
This compound is a versatile intermediate for further chemical modifications. The presence of the Boc protecting group and the nitro group allows for selective transformations.
Key Chemical Transformations
Caption: Key deprotection and reduction reactions of the title compound.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free piperazine nitrogen. This allows for subsequent derivatization at this position.
-
Nitro Group Reduction: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride. This introduces a primary aromatic amine functionality, which is a key precursor for the synthesis of a wide range of compounds, including amides, sulfonamides, and for participation in coupling reactions.
Safety and Handling
While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be observed when handling this and similar chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide is intended for informational purposes for qualified professionals. Always refer to a comprehensive Safety Data Sheet (SDS) for the specific compound being used and follow all institutional safety guidelines.
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 1-Boc-4-(3-nitrobenzyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the protection of piperazine, followed by the alkylation of the protected intermediate. This document outlines the experimental protocols, relevant quantitative data, and a visual representation of the synthesis pathway.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a straightforward two-step sequence:
-
Protection of Piperazine: One of the nitrogen atoms of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to ensure mono-alkylation in the subsequent step, preventing the formation of undesired di-substituted byproducts.[1][2] The protecting group can be readily removed under acidic conditions, allowing for further functionalization if required.
-
N-Alkylation: The resulting 1-Boc-piperazine is then alkylated at the unprotected secondary amine with a suitable 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide or chloride, in the presence of a base. This nucleophilic substitution reaction yields the target compound, this compound.
The overall synthesis can be visualized as follows:
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1-Boc-piperazine
The mono-protection of piperazine is a well-established procedure. Several methods exist, with the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) being the most common.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Piperazine | 86.14 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
-
A solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in dichloromethane (200 mL) is added dropwise over a period of 2-3 hours to a stirred solution of piperazine (17.2 g, 0.2 mol) in dichloromethane (300 mL) at room temperature.
-
The reaction mixture is stirred for an additional 20-24 hours.
-
The solvent is removed under reduced pressure.
-
Water (150 mL) is added to the residue, and the mixture is stirred. The insoluble di-Boc-piperazine byproduct is removed by filtration.
-
The aqueous filtrate is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 1-Boc-piperazine as a white to off-white solid.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | ~80% |
| Melting Point | 43-47 °C |
Step 2: Synthesis of this compound
This step involves the N-alkylation of 1-Boc-piperazine with 3-nitrobenzyl bromide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 1-Boc-piperazine | 186.25 |
| 3-Nitrobenzyl bromide | 216.03 |
| Potassium carbonate (K₂CO₃) | 138.21 |
| Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | - |
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.86 g, 10 mmol) in anhydrous acetonitrile or DMF (50 mL), potassium carbonate (2.76 g, 20 mmol) is added.
-
3-Nitrobenzyl bromide (2.16 g, 10 mmol) is then added to the mixture.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and dichloromethane (50 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Quantitative and Analytical Data
The following table summarizes the expected data for the final product, based on typical results for similar compounds.
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C₁₆H₂₃N₃O₄ |
| Molecular Weight | 321.37 g/mol |
| Appearance | White to pale yellow solid |
| Yield | > 85% (post-purification) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.15 (s, 1H), ~8.05 (d, 1H), ~7.65 (d, 1H), ~7.45 (t, 1H), ~3.55 (s, 2H), ~3.45 (t, 4H), ~2.40 (t, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~154.7, ~148.5, ~140.8, ~134.9, ~129.3, ~122.5, ~122.1, ~79.8, ~62.5, ~52.9, ~43.8, ~28.4 |
| Mass Spectrometry (ESI-MS) | m/z: 322.17 [M+H]⁺ |
Synthesis Workflow Diagram
The following diagram illustrates the detailed workflow for the synthesis of this compound.
References
The Biological Activity of Nitrobenzylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antiviral, anticancer, antidepressant, and antihistamine drugs.[1][2] The introduction of a nitrobenzyl moiety to this versatile structure creates a class of compounds—nitrobenzylpiperazine derivatives—with a distinct and potent spectrum of biological activities. The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets or serving as a bioreducible functional group for targeted drug activation.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of nitrobenzylpiperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Synthesis and Characterization
The primary synthetic route to N-nitrobenzylpiperazine derivatives involves the nucleophilic substitution reaction between a piperazine (or a substituted piperazine) and a nitrobenzyl halide (typically chloride or bromide).
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of nitrobenzylpiperazine derivatives.
Caption: General workflow for synthesis and screening of nitrobenzylpiperazine derivatives.
Key Biological Activities and Quantitative Data
Nitrobenzylpiperazine derivatives have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial, anticancer, and neuropharmacological agents.
Antimicrobial Activity
These derivatives exhibit potent activity against a range of pathogens, including bacteria and fungi. A notable application is in combating Helicobacter pylori, a bacterium linked to gastritis and ulcers.[5]
Table 1: Anti-Helicobacter pylori Activity of Selected Derivatives
| Compound ID | Substitution Pattern | Inhibition Zone (mm) vs. Metronidazole-Resistant H. pylori | Reference |
|---|---|---|---|
| 6g | 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |
| 6h | 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |
| 6j | 1-(2-nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |
| NPDM | 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Potent bactericidal agent against MRSA |[6] |
Note: Specific inhibition zone diameters from the study[5] require access to the full paper; the abstract confirms evaluation against three resistant isolates.
Anticancer Activity
The nitrobenzyl group can function as a hypoxia-activated prodrug moiety. In the low-oxygen environment of solid tumors, the nitro group can be reduced, triggering the release of a cytotoxic agent. Derivatives of the camptothecin analog SN-38 exemplify this approach.[7]
Table 2: Cytotoxicity of Nitrobenzyl-SN-38 Derivatives against K562 Leukemia Cells
| Compound | IC₅₀ (nM) | Fold Decrease in Cytotoxicity vs. SN-38 | Reference |
|---|---|---|---|
| SN-38 (Parent Drug) | 3.0 | - | [7] |
| 2-nitrobenzyl-SN-38 | 25.9 | 8-fold | [7] |
| 3-nitrobenzyl-SN-38 | 12.2 | 4-fold | [7] |
| 4-nitrobenzyl-SN-38 | 58.0 | 19-fold |[7] |
The reduced toxicity of the prodrugs is a critical prerequisite, ensuring that the active drug is primarily released under hypoxic tumor conditions.[7] The 4-nitrobenzyl derivative also showed potent inhibition of topoisomerase I, a key enzyme in DNA replication, at concentrations similar to the parent drug SN-38.[7]
Neuropharmacological Activity
Derivatives targeting sigma (σ) receptors are being investigated for the treatment of chronic and neuropathic pain. The σ1 receptor, in particular, is known to modulate nociceptive signaling.[8]
Table 3: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinity
| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂/Kᵢ σ₁ (Selectivity Ratio) | Reference |
|---|---|---|---|
| Lead Compound (8) | Not Specified | 432 | [8] |
| Compound 15 | 1.6 | 886 | [8] |
| Compound 24 | Not Specified | 423 | [8] |
| Haloperidol (Reference) | Not Specified | < 432 |[8] |
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) not only displayed exceptionally high affinity for the σ₁ receptor but also nearly doubled the selectivity over the σ₂ receptor compared to the lead compound.[8] In vivo studies in mouse models of inflammatory and neuropathic pain confirmed that compound 15 produced dose-dependent pain relief without causing sedation.[8]
Mechanism of Action: Visualized
The diverse activities of nitrobenzylpiperazine derivatives stem from distinct mechanisms of action.
Hypoxia-Activated Prodrug Mechanism
This mechanism leverages the unique microenvironment of solid tumors.
Caption: Activation pathway for a hypoxia-targeted nitrobenzyl-based prodrug.
Sigma-1 (σ₁) Receptor Antagonism for Pain Relief
σ₁ receptor antagonists can interrupt pain signaling pathways.
Caption: Role of σ1 receptor antagonists in blocking nociceptive signaling.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments cited in the literature.
Protocol: General Synthesis of 1-Nitrobenzyl-4-Aryl-Piperazine Derivatives
Adapted from Mohammadhosseini et al.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the parent piperazine derivative (e.g., 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine) in 15 mL of dimethylformamide (DMF).
-
Addition of Reagents: Add 1.0 mmol of the desired nitrobenzyl chloride derivative and 0.21 mmol of sodium bicarbonate (NaHCO₃) to the mixture.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight. Monitor the reaction completion using thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture to induce precipitation of the product.
-
Purification: Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using IR spectroscopy, ¹H-NMR, and mass spectrometry.
Protocol: In Vitro σ Receptor Radioligand Binding Assay
Adapted from Pieretti et al.[8]
-
Preparation of Membranes: Utilize guinea pig brain membranes for the assay.
-
σ₁ Receptor Assay: Incubate the brain membranes with 3 nM of the radioligand [³H]-pentazocine.
-
σ₂ Receptor Assay: Incubate the brain membranes with 3 nM of the radioligand [³H]-ditolylguanidine ([³H]-DTG) in the presence of 300 nM dextrallorphan to mask σ₁ sites.
-
Competition Binding: Add the synthesized nitrobenzylpiperazine derivatives at various concentrations to compete with the radioligand for binding to the receptors.
-
Non-specific Binding: Determine non-specific binding in parallel experiments conducted in the presence of 10 µM of unlabeled haloperidol.
-
Incubation and Termination: Incubate the assay mixtures at 37°C for 150 minutes. Terminate the reaction by rapid filtration through Whatman GF/B filters.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Kᵢ) values from the IC₅₀ values (concentration causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation.
Protocol: Cell Viability (MTS) Assay for Cytotoxicity
Adapted from Tummala et al.[7]
-
Cell Seeding: Seed human leukemia K562 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nitrobenzylpiperazine derivatives (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
Nitrobenzylpiperazine derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their efficacy as antimicrobial, anticancer, and neuropharmacological agents is well-documented, with clear structure-activity relationships emerging from recent studies.[8][9] The nitrobenzyl moiety is not merely a structural component but a key functional group that can be exploited for targeted therapies, such as hypoxia-activated prodrugs.[7] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and in vivo efficacy.[6][10] Furthermore, exploring novel combinations of the nitrobenzylpiperazine core with other pharmacophores could lead to the development of next-generation therapeutics with improved potency and selectivity for a variety of challenging diseases.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]
- 10. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Substituted Piperazine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the inquiry for solubility data and experimental protocols for the compound 1-Boc-4-(3-nitrobenzyl)piperazine. Following a comprehensive search of available scientific literature and chemical databases, this document summarizes the current landscape of publicly accessible information regarding this specific molecule.
Solubility of this compound: Data Not Available
A thorough search for quantitative solubility data for this compound in various organic and aqueous solvents at different temperatures did not yield any specific experimental results. The solubility of a compound is a critical physicochemical parameter that is highly dependent on its unique molecular structure. While general solubility trends for similar classes of compounds can be inferred, precise quantitative data for this compound is not presently available in the public domain.
It is important to note that information was found for a structurally related compound, 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine, which is reported to be soluble in ethanol and dichloromethane and insoluble in water[1]. However, the presence of a carboxylic acid group in this analogue, as opposed to the nitrobenzyl group in the requested compound, will significantly alter its solubility profile. Therefore, this information should not be used as a direct substitute.
Experimental Protocols for Solubility Determination
Detailed experimental protocols specifically for determining the solubility of this compound were not found in the searched literature. However, standardized methodologies for solubility assessment are widely used in the pharmaceutical and chemical industries. A general experimental workflow for determining the solubility of a solid compound like this compound is outlined below. This protocol is a standard representation and would require optimization for the specific compound and solvents of interest.
General Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.
-
Mobile phase for HPLC
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Tightly cap the vials and place them in a constant temperature shaker.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Signaling Pathways and Experimental Workflows
The search for literature detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows did not yield any results. This suggests that the biological activity and mechanism of action of this particular compound may not yet be characterized or published in the public domain. As such, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.
The synthesis of various piperazine derivatives, including those with a Boc-protecting group, is a common practice in medicinal chemistry as these scaffolds are precursors to a wide range of biologically active molecules[2][3][4][5]. The general synthetic utility of 1-Boc-piperazine is well-documented[3][4][5][6][7]. A generalized synthetic scheme for a related compound is presented below to illustrate the chemical context of such molecules.
Caption: General synthetic route to this compound.
References
- 1. chembk.com [chembk.com]
- 2. Buy 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine [smolecule.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Core: A Technical Guide to the Safe Handling and Application of Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents. Its unique physicochemical properties and versatile reactivity make it a privileged scaffold in drug design. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperazine ring provides a robust and versatile intermediate, enabling selective functionalization and the construction of complex molecular architectures. This guide offers an in-depth overview of the safety, handling, and key synthetic applications of Boc-protected piperazines, with a focus on providing practical guidance for laboratory and process development settings.
Safety and Handling of Boc-Protected Piperazines
While Boc-protected piperazines are generally stable compounds, it is imperative to adhere to strict safety protocols due to their potential hazards. The primary hazards associated with these compounds are skin, eye, and respiratory irritation.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Boc-protected piperazines are classified as hazardous substances and warrant careful handling to avoid exposure.[1][2] Key hazard statements include:
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling Boc-protected piperazines:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to prevent contact with the eyes.[1][2][8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing must be worn to prevent skin contact.[1][2][8]
-
Respiratory Protection: When working with the solid material, especially if dust generation is possible, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary.[1][2][5] All handling of open solids should be performed in a well-ventilated fume hood.
First Aid Measures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8][9]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][8][9]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8][9]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of Boc-protected piperazines and ensuring a safe laboratory environment.
-
Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area, preferably a fume hood.[1][9] Avoid the formation of dust and aerosols.[10] When handling, do not eat, drink, or smoke.[1] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][2][6][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]
Physicochemical and Reactivity Data
Boc-protected piperazines are typically white to off-white crystalline solids.[6][11][12] A summary of key quantitative data for the parent compound, 1-Boc-piperazine, is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [5][11][12] |
| Molecular Weight | 186.25 g/mol | [3][5][11][12] |
| Melting Point | 43-49 °C | [2][11][12][13] |
| Boiling Point | 258 °C at 760 mmHg | [6][11][12] |
| Flash Point | >110 °C (>230 °F) | [2][5][6][11] |
| Density | 1.03 g/cm³ | [6][11][12] |
The Boc protecting group renders one of the piperazine nitrogens significantly less nucleophilic, allowing for selective reactions at the unprotected secondary amine. This orthogonality is the cornerstone of its utility in multi-step synthesis.[12] The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[12]
Key Experimental Protocols
The following sections detail standardized protocols for common and critical transformations involving Boc-protected piperazines.
N-Boc Deprotection
The removal of the Boc group is a fundamental step to liberate the secondary amine for further functionalization. This is typically achieved under acidic conditions.
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5–10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines, a common motif in pharmaceuticals.[8][12][13][14][15]
Protocol: Buchwald-Hartwig Amination of 1-Boc-piperazine with an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), 1-Boc-piperazine (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.1 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[16]
Protocol: Reductive Amination of 1-Boc-piperazine
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equiv.) and an aldehyde or ketone (1.0–1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Relevance in Signaling Pathways
Piperazine derivatives are prevalent in neuropharmacology, often targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[3][11][17] The piperazine scaffold can serve as a key pharmacophore, interacting with specific residues within the receptor's binding pocket.
Many arylpiperazine derivatives, synthesized using Boc-piperazine as a starting material, are known to modulate serotonergic signaling.[4][11] For instance, they can act as agonists or antagonists at various 5-HT receptor subtypes, influencing downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors. | BioGRID [thebiogrid.org]
- 10. reddit.com [reddit.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Versatile Nucleus for Novel Therapeutic Agents
An In-depth Technical Guide on Potential Therapeutic Targets for Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, adopt a stable chair conformation, and serve as a versatile linker, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of piperazine-containing compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to aid researchers in the ongoing quest for novel drug discovery.
Key Therapeutic Targets of Piperazine Compounds
Piperazine derivatives have demonstrated remarkable versatility, targeting a wide range of protein families implicated in various disease states. This section details some of the most significant therapeutic targets, categorized by protein class.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families. The piperazine moiety is a common feature in many GPCR ligands, often serving as a key pharmacophore that interacts with the receptor binding pocket.
Piperazine derivatives are prominent modulators of the serotonergic system, with significant implications for the treatment of psychiatric disorders.
-
5-HT1A Receptors: Many anxiolytics and antidepressants incorporate a piperazine ring to achieve partial agonism at 5-HT1A receptors. Buspirone is a classic example, acting as a partial agonist at these receptors.[1][2][3] This interaction is crucial for its anxiolytic effects.
-
5-HT2A Receptors: Atypical antipsychotics, such as clozapine, exhibit antagonistic activity at 5-HT2A receptors, which, in combination with dopamine receptor blockade, is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[4][5][6][7]
The dopaminergic system is another critical target for piperazine-based drugs, particularly in the context of psychosis and other neurological disorders.
-
D2 Receptors: The antagonistic activity of many antipsychotic piperazine derivatives at D2 receptors is a cornerstone of their therapeutic effect. Clozapine and other atypical antipsychotics demonstrate a lower affinity for D2 receptors compared to typical antipsychotics, which is associated with a more favorable side-effect profile.[4][5][6][7] Buspirone also exhibits a weak antagonist effect at D2 autoreceptors.[1][3]
Certain arylpiperazine derivatives have been developed as potent and selective antagonists for α1-adrenergic receptors, with potential applications in the treatment of benign prostatic hyperplasia (BPH) and hypertension. These compounds can achieve high binding affinities, with Ki values in the low nanomolar range.
Enzymes
The piperazine scaffold has been successfully incorporated into numerous enzyme inhibitors, demonstrating its utility in targeting a diverse range of catalytic mechanisms.
-
BCR-ABL Kinase: The development of imatinib, a 2-phenylaminopyrimidine derivative containing a piperazine moiety, revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib potently inhibits the constitutively active BCR-ABL tyrosine kinase, the causative agent of CML, by binding to the ATP-binding site and stabilizing the inactive conformation of the enzyme.[8][9][10][11]
-
PDE5: Sildenafil, a well-known treatment for erectile dysfunction and pulmonary hypertension, features a piperazine ring. It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[12]
Several piperazine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some novel piperazine-thiazole derivatives have shown potent AChE inhibitory activity with IC50 values in the sub-micromolar range.
Ion Channels
Piperazine-containing compounds have also been shown to modulate the activity of various ion channels. For instance, some piperazine derivatives act as antagonists of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This modulation can contribute to the overall pharmacological profile of these compounds.[13][14]
Microtubules
Recent studies have identified piperazine-based compounds that inhibit microtubule dynamics.[15][16] These molecules can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, highlighting a potential application in oncology.[15][16]
Quantitative Data on Piperazine Compound-Target Interactions
The following tables summarize the binding affinities and inhibitory concentrations of representative piperazine compounds against their respective targets. This data is essential for understanding the potency and selectivity of these molecules.
Table 1: Binding Affinities (Ki) of Piperazine Derivatives for GPCRs
| Compound | Target Receptor | Ki (nM) | Therapeutic Class |
| Buspirone | 5-HT1A | 1.2 | Anxiolytic |
| D2 | 430 | ||
| Clozapine | D4 | 9 | Atypical Antipsychotic |
| 5-HT2A | 5 | ||
| D2 | 120 | ||
| Novel Arylpiperazine | α1a-Adrenergic Receptor | 0.66 | Antihypertensive (potential) |
Table 2: Inhibitory Concentrations (IC50/EC50) of Piperazine Derivatives for Enzymes and Other Targets
| Compound | Target | IC50 / EC50 | Therapeutic Class |
| Imatinib | BCR-ABL Kinase | 250 - 500 nM | Anticancer |
| Sildenafil | PDE5 | 3.5 nM | Erectile Dysfunction |
| Thiazole-piperazine derivative | Acetylcholinesterase | 802.3 nM | Alzheimer's (potential) |
| AK301 | Microtubule Polymerization | ~115 nM (ED50) | Anticancer (potential) |
| 1-(2-chlorophenyl)piperazine | GABAA Receptor | 46 µM (IC20) | Psychoactive |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for a comprehensive understanding of the therapeutic potential of piperazine compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of piperazine compounds.
Radioligand Binding Assay for Serotonin 5-HT1A Receptors
Objective: To determine the binding affinity (Ki) of a piperazine test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: 10 µM 5-HT (serotonin).
-
Test Compound: Piperazine derivative of interest at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, filter manifold, and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and 10 µM 5-HT.
-
Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the piperazine test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific CPM from the total CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Kinase Assay for BCR-ABL Inhibition
Objective: To determine the IC50 value of a piperazine test compound (e.g., imatinib) against the BCR-ABL kinase.
Materials:
-
Enzyme: Recombinant BCR-ABL kinase.
-
Substrate: A suitable peptide substrate for BCR-ABL (e.g., a synthetic peptide containing a tyrosine residue).
-
ATP: Adenosine triphosphate, including γ-32P-ATP for radioactive detection.
-
Test Compound: Piperazine derivative of interest at various concentrations.
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Stop Solution: Phosphoric acid or EDTA.
-
Phosphocellulose paper or membrane, and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the BCR-ABL enzyme, peptide substrate, and varying concentrations of the piperazine test compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-32P-ATP.
-
Quantification: Measure the amount of 32P incorporated into the peptide substrate using a liquid scintillation counter.
-
Data Analysis:
-
Plot the kinase activity (CPM) against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
PDE5 Enzyme Inhibition Assay
Objective: To measure the inhibitory effect of a piperazine compound (e.g., sildenafil) on PDE5 activity.
Materials:
-
Enzyme: Recombinant human PDE5.
-
Substrate: cGMP.
-
Test Compound: Piperazine derivative of interest at various concentrations.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2.
-
Detection Reagent: A commercially available kit that measures the product of the reaction (GMP) or the remaining substrate (cGMP).
Procedure:
-
Reaction Setup: In a 96-well plate, add the PDE5 enzyme and varying concentrations of the piperazine test compound in the assay buffer.
-
Initiation: Start the reaction by adding cGMP.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and measure the amount of GMP produced or cGMP remaining using the detection reagent and a microplate reader.
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its presence in a wide array of approved drugs targeting diverse protein families underscores its significance in medicinal chemistry. This technical guide has provided an in-depth overview of the key therapeutic targets of piperazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. It is anticipated that a deeper understanding of the structure-activity relationships and mechanisms of action of piperazine derivatives will continue to fuel the discovery and development of innovative medicines for a multitude of diseases.
References
- 1. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel arylpiperazines as selective alpha1-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine, a valuable intermediate in the development of various pharmaceutically active compounds. The procedure involves the nucleophilic substitution of 3-nitrobenzyl bromide with 1-Boc-piperazine.
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous drugs with a wide range of biological activities. The introduction of a nitrobenzyl group into the piperazine scaffold can serve as a key synthetic handle for further chemical modifications, making this compound a versatile building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogens.
Chemical Reaction and Workflow
The synthesis of this compound is achieved through the N-alkylation of 1-Boc-piperazine with 3-nitrobenzyl bromide in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Boc-piperazine | ≥98% | Commercially Available |
| 3-Nitrobenzyl bromide | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | Reagent Grade | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Boc-piperazine (1.0 eq.).
-
Dissolve the 1-Boc-piperazine in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Add 3-nitrobenzyl bromide (1.05 eq.) to the stirred suspension.
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 1.0 |
| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 1.05 |
| This compound | C₁₆H₂₃N₃O₄ | 321.37 | - |
Table 2: Representative Reaction Data and Results
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Reaction Time | 16 hours |
| Reaction Temperature | 70°C |
| Product Yield | 85-95% |
| Product Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Characterization Data (Representative)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 3.60 (s, 2H), 3.45 (t, J = 5.0 Hz, 4H), 2.40 (t, J = 5.0 Hz, 4H), 1.45 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154.7, 148.5, 140.8, 135.0, 129.2, 122.5, 122.0, 79.8, 62.8, 52.9, 43.8, 28.4.
-
Mass Spectrometry (ESI+): m/z = 322.2 [M+H]⁺.
Logical Relationship of Synthesis Steps
Caption: Decision-making flow for the synthesis process.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Nitrobenzyl bromide is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a reliable method for the synthesis of this compound. The reaction is robust and generally high-yielding, providing a key intermediate for further synthetic transformations in drug discovery and development.
Application Notes and Protocols for 1-Boc-4-(3-nitrobenzyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Boc-4-(3-nitrobenzyl)piperazine as a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS). This document offers detailed synthetic protocols, data on the biological activity of derivative compounds, and visualizations of the synthetic pathways.
Introduction
This compound is a versatile building block in medicinal chemistry. Its structure is primed for the synthesis of a diverse array of molecules, largely due to two key functional groups: the Boc-protected piperazine nitrogen and the nitrobenzyl moiety. The piperazine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs for conditions ranging from psychiatric disorders to cancer.
The Boc (tert-butoxycarbonyl) group provides a stable protecting group for one of the piperazine nitrogens. This allows for selective functionalization at the other nitrogen atom. Subsequently, the Boc group can be easily removed under acidic conditions to reveal a secondary amine, which can then be further modified. The 3-nitrobenzyl group can be readily reduced to a 3-aminobenzyl group. This transformation is crucial as the resulting primary amine serves as a handle for a variety of coupling reactions to build more complex molecular architectures. This strategic combination of a protected amine and a modifiable aromatic group makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Key Chemical Transformations and Applications
The primary application of this compound is as an intermediate in the multi-step synthesis of pharmacologically active agents. The core transformations involve:
-
Reduction of the Nitro Group: The nitro group is typically reduced to a primary amine, yielding 1-Boc-4-(3-aminobenzyl)piperazine. This is a pivotal step, as the resulting aniline derivative is a versatile precursor for various amide bond forming and cross-coupling reactions.
-
Boc Deprotection: The Boc protecting group is removed to liberate the secondary amine of the piperazine ring, which can then undergo reactions such as N-arylation or N-alkylation.
-
Amide Coupling: The amine of the 3-aminobenzyl group can be coupled with carboxylic acids to form amides, a common linkage in many drug molecules.
-
Reductive Amination: The deprotected piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds.
These transformations allow for the systematic modification of the molecule at two key positions, enabling the exploration of the chemical space around the piperazine and benzyl scaffolds to optimize biological activity. A significant area of application is in the development of ligands for dopamine and serotonin receptors, which are critical targets for the treatment of a wide range of neurological and psychiatric disorders.
Data Presentation: Biological Activity of Derivative Compounds
The following table summarizes the binding affinities (Ki, in nM) of representative arylpiperazine derivatives at various dopamine and serotonin receptors. While these compounds were not all synthesized directly from this compound, they represent the types of molecular targets and the range of potencies that can be achieved by elaborating on the core structure that can be derived from it.
| Compound Class | Target Receptor | Ki (nM) |
| N-Phenylpiperazine Analogs | Dopamine D2 | 1.4 - 43 |
| N-Phenylpiperazine Analogs | Dopamine D3 | 2.5 - 31 |
| Arylpiperazine Derivatives | Serotonin 5-HT1A | 23.9 - 41.5 |
| Arylpiperazine Derivatives | Serotonin 5-HT2A | 39.4 - 315 |
| Arylpiperazine Derivatives | Serotonin 5-HT7 | 42.5 - 45.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 1-Boc-piperazine with 3-nitrobenzyl bromide.
Materials:
-
1-Boc-piperazine
-
3-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 3-nitrobenzyl bromide (1.0-1.2 eq.) in acetone dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Reduction of the Nitro Group to Form 1-Boc-4-(3-aminobenzyl)piperazine
This protocol details the reduction of the nitro group of this compound to a primary amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-Boc-4-(3-aminobenzyl)piperazine, which can often be used in the next step without further purification.
Protocol 3: Boc Deprotection of 1-Boc-4-(3-aminobenzyl)piperazine
This protocol describes the removal of the Boc protecting group to yield 1-(3-aminobenzyl)piperazine.
Materials:
-
1-Boc-4-(3-aminobenzyl)piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-(3-aminobenzyl)piperazine (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(3-aminobenzyl)piperazine.
Protocol 4: Amide Coupling to Synthesize a Dopamine Receptor Ligand Precursor
This protocol provides a general method for coupling the deprotected and reduced intermediate, 1-(3-aminobenzyl)piperazine, with a carboxylic acid to form a potential dopamine receptor ligand.
Materials:
-
1-(3-aminobenzyl)piperazine
-
A suitable carboxylic acid (e.g., 4-(thiophen-3-yl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in dichloromethane, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 1-(3-aminobenzyl)piperazine (1.1 eq.) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
Visualizations
Synthetic Pathway from 1-Boc-piperazine
Caption: Synthetic workflow for the utilization of this compound.
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthetic strategy.
Application Notes and Protocols for 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile building block, 1-Boc-4-(3-nitrobenzyl)piperazine. This intermediate is particularly valuable in medicinal chemistry for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2] The presence of a Boc-protected piperazine and a nitrobenzyl group allows for sequential and selective chemical modifications, making it an ideal scaffold for creating diverse compound libraries for drug discovery.
Core Applications
This compound serves as a key starting material for the introduction of a substituted benzylpiperazine moiety into target molecules. The two primary reactive handles, the nitro group and the Boc-protected amine, can be manipulated orthogonally to achieve the desired chemical diversity.
-
Synthesis of Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.[1] The 3-aminobenzylpiperazine core, obtained after reduction of the nitro group, can be further functionalized to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.
-
Development of GPCR Ligands: Arylpiperazine motifs are prevalent in ligands targeting various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors.[2] The ability to modify the terminal aniline post-reduction allows for the fine-tuning of receptor affinity and functional activity.
Key Chemical Transformations
The utility of this compound as a building block hinges on two principal transformations: the reduction of the nitro group to an amine and the deprotection of the Boc group to liberate the piperazine nitrogen.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to the corresponding aniline, 1-Boc-4-(3-aminobenzyl)piperazine, using catalytic hydrogenation. This method is generally high-yielding and clean.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Boc-4-(3-aminobenzyl)piperazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Boc Deprotection of the Piperazine Moiety
This protocol details the removal of the Boc protecting group from a substituted piperazine using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a standard and efficient method for Boc deprotection.
Materials:
-
Boc-protected piperazine derivative (e.g., 1-Boc-4-(3-aminobenzyl)piperazine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Data Presentation
Table 1: Summary of Key Transformations and Expected Outcomes
| Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| Nitro Reduction | This compound | H₂, 10% Pd/C, MeOH | 1-Boc-4-(3-aminobenzyl)piperazine | >95% |
| Boc Deprotection | 1-Boc-4-(3-aminobenzyl)piperazine | TFA, DCM | 1-(3-aminobenzyl)piperazine | >90% |
Visualizations
Experimental Workflow
Caption: Synthetic pathways originating from this compound.
Signaling Pathway: Kinase Inhibition
Caption: Mechanism of action for a kinase inhibitor.
Signaling Pathway: GPCR Modulation
Caption: General signaling cascade for a GPCR ligand.
References
Application Notes and Protocols for Boc Deprotection of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amine functionalities, valued for its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] In the synthesis of complex molecules such as 1-(3-nitrobenzyl)piperazine, a versatile intermediate in pharmaceutical development, the efficient deprotection of the Boc group is a critical step.[3][4] These application notes provide detailed protocols for common and effective methods for the deprotection of 1-Boc-4-(3-nitrobenzyl)piperazine, presenting quantitative data to aid in method selection and experimental design.
Deprotection Methodologies
The most prevalent method for the removal of a Boc protecting group is acidolysis.[1] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are routinely employed to cleave the tert-butyl carbamate, liberating the free amine.[1][5] The choice of acid and solvent system is crucial to ensure complete deprotection while minimizing potential side reactions, such as degradation of other acid-sensitive functional groups.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the acidic deprotection of Boc-protected piperazine derivatives. The values presented are based on general literature findings and may require optimization for the specific substrate, this compound.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Method 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | >95 | [6][7] |
| Method 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 3 | >90 | >95 | [6][8] |
| Method 3 | Hydrochloric Acid (HCl) | Methanol | Room Temperature | 2 - 16 | >90 | >95 | [8] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(3-nitrobenzyl)piperazine.[6]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product poses challenges.[6]
Materials:
-
This compound
-
1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.[6]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[6]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation in Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent.
-
Side Reactions: The presence of other acid-sensitive functional groups may lead to their degradation.[6] In such cases, milder deprotection methods could be explored.
-
Salt Formation: The deprotected amine will form a salt with the acid used (e.g., trifluoroacetate or hydrochloride). The work-up procedure is designed to neutralize this salt and isolate the free base.[6]
-
Work-up: Thorough neutralization and extraction are crucial for obtaining a good yield and high purity of the final product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Reduction of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 1-Boc-4-(3-nitrobenzyl)piperazine to yield 1-Boc-4-(3-aminobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. Various common reduction methodologies are discussed, including catalytic hydrogenation with Palladium on carbon (Pd/C) and Raney® Nickel, as well as chemical reduction using iron powder.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. These amines are versatile building blocks in the preparation of a wide array of pharmaceuticals. The selective reduction of the nitro group in this compound is a critical step in the synthesis of various bioactive molecules. The choice of reduction method can significantly impact yield, purity, and scalability. This document outlines three robust and widely used methods for this transformation, ensuring compatibility with the acid-labile Boc protecting group.
Reaction Pathway
The overall transformation involves the reduction of the nitro group to an amine.
Caption: Chemical transformation of this compound to 1-Boc-4-(3-aminobenzyl)piperazine.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the different reduction methods, allowing for easy comparison of their efficacy.
| Reduction Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure/Equivalents | Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas | Methanol/Ethanol | Room Temperature | 1-4 atm | 2-6 hours | >95% | High yielding and clean reaction. Catalyst is pyrophoric and requires careful handling. |
| Catalytic Hydrogenation | Raney® Nickel | H₂ gas | Methanol/Ethanol | Room Temperature | 1-4 atm | 4-12 hours | 90-95% | A good alternative to Pd/C, especially if sulfur-containing impurities are present. |
| Chemical Reduction | Iron powder | Acetic Acid/NH₄Cl | Ethanol/Water | 50-80 °C | 3-5 equivalents | 4-8 hours | 85-95% | Cost-effective and does not require specialized hydrogenation equipment. Workup can be more extensive. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the preferred method due to its high efficiency and the clean nature of the reaction.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker or similar)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with an inert gas to remove all oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and methanol (or ethanol) to a suitable concentration (e.g., 0.1-0.2 M).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). The catalyst is often pyrophoric and should be handled with care, preferably as a slurry in a small amount of the reaction solvent.
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) and begin vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC) or LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.
Method 2: Catalytic Hydrogenation using Raney® Nickel
Raney® Nickel is another effective catalyst for nitro group reductions.
Materials:
-
This compound
-
Raney® Nickel (in a slurry, typically in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel
Procedure:
-
Vessel and Substrate Preparation: Follow steps 1 and 2 from the Pd/C protocol.
-
Catalyst Addition: Carefully wash the Raney® Nickel slurry with the reaction solvent to remove any residual water, and then add it to the reaction mixture under an inert atmosphere. The amount of catalyst can vary but is typically a small scoop or a defined weight percentage.
-
Hydrogenation: Proceed with steps 4-6 as described in the Pd/C protocol. Reaction times may be longer compared to Pd/C.
-
Work-up and Isolation: Follow steps 7 and 8 from the Pd/C protocol. Be aware that Raney® Nickel is also pyrophoric and must be handled with care.
Method 3: Reduction with Iron Powder in Acidic Medium
This classical method avoids the need for specialized high-pressure equipment and is highly scalable.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid or Ammonium Chloride
-
Ethanol and Water
-
Sodium bicarbonate solution
-
Diatomaceous earth (Celite®)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (3-5 equivalents) and a proton source such as glacial acetic acid or ammonium chloride (4-5 equivalents).
-
Heating: Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate to remove the ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the reduction of this compound.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting an appropriate reduction method.
References
Application Notes & Protocols: Coupling Reactions with 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(3-nitrobenzyl)piperazine is a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected piperazine moiety, which is a common scaffold in many biologically active compounds, and a nitrobenzyl group that can be readily functionalized. The piperazine nitrogen offers a nucleophilic site for various coupling reactions, while the nitro group can be reduced to an amine, opening up further avenues for chemical modification. These notes provide an overview of key coupling reactions involving this intermediate and detailed protocols for its application.
The piperazine ring is a prevalent feature in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.
Key Applications
The functional handles on this compound make it a valuable precursor for the synthesis of a wide range of compounds, including:
-
Enzyme Inhibitors: The resulting molecules have been explored as inhibitors for various enzymes implicated in disease.
-
Receptor Antagonists: Piperazine derivatives are common in the development of antagonists for G-protein coupled receptors (GPCRs).
-
Antimicrobial and Antiviral Agents: The scaffold is a key component in the synthesis of novel therapeutic agents targeting infectious diseases.
Protocols for Coupling Reactions
Protocol 1: Reductive Amination of the Nitro Group
A common and critical step in utilizing this compound is the reduction of the nitro group to a primary aniline. This aniline is a key intermediate for subsequent coupling reactions, such as amide bond formation.
Caption: Workflow for the reduction of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, 1-Boc-4-(3-aminobenzyl)piperazine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
| Starting Material | Product | Reducing Agent | Solvent | Yield | Purity |
| This compound | 1-Boc-4-(3-aminobenzyl)piperazine | Pd/C, H₂ | Methanol | >95% | >98% |
| This compound | 1-Boc-4-(3-aminobenzyl)piperazine | SnCl₂·2H₂O | Ethanol | >90% | >97% |
Protocol 2: Amide Coupling with the Reduced Product
The resulting 1-Boc-4-(3-aminobenzyl)piperazine is a versatile intermediate for amide bond formation with various carboxylic acids, a cornerstone reaction in the synthesis of bioactive molecules.
Caption: Workflow for amide coupling with 1-Boc-4-(3-aminobenzyl)piperazine.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of 1-Boc-4-(3-aminobenzyl)piperazine (1.05 eq) in the reaction solvent to the activated carboxylic acid mixture.
-
Reaction: Let the reaction stir at room temperature. The progress is monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous solutions of 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
| Amine | Carboxylic Acid Example | Coupling Reagent | Base | Solvent | Yield |
| 1-Boc-4-(3-aminobenzyl)piperazine | Benzoic Acid | HATU | DIPEA | DMF | >85% |
| 1-Boc-4-(3-aminobenzyl)piperazine | Acetic Acid | EDCI/HOBt | Et₃N | DCM | >90% |
Protocol 3: N-Arylation of the Piperazine Nitrogen (Post-Boc Deprotection)
For coupling reactions directly involving the piperazine ring, the Boc protecting group must first be removed. The resulting secondary amine can then undergo N-arylation, for instance, via a Buchwald-Hartwig amination.
Caption: Two-step sequence for N-arylation of the piperazine scaffold.
-
Reaction Setup: Dissolve this compound (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution).
-
Isolation: The product is extracted with an organic solvent, dried, and concentrated to yield 1-(3-nitrobenzyl)piperazine, which is often used in the next step without further purification.
-
Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Addition of Reagents: Add 1-(3-nitrobenzyl)piperazine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: The flask is purged with argon or nitrogen, sealed, and heated (typically 80-110 °C). The reaction is monitored by LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed with water and brine.
-
Isolation and Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Piperazine Derivative | Aryl Halide Example | Catalyst/Ligand | Base | Solvent | Yield |
| 1-(3-Nitrobenzyl)piperazine | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | >70% |
| 1-(3-Nitrobenzyl)piperazine | 2-Chloropyridine | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | >65% |
Disclaimer: These protocols are intended for guidance and are based on established chemical transformations. Researchers should conduct their own literature search for the most relevant and up-to-date procedures for their specific application. All reactions should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Application Notes and Protocols for the Synthesis and Evaluation of Central Nervous System (CNS) Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key strategies and experimental protocols involved in the synthesis and preclinical evaluation of novel drug candidates targeting the central nervous system (CNS). The content herein is designed to guide researchers through the multifaceted process of CNS drug discovery, from initial molecular design and synthesis to the critical assessment of blood-brain barrier (BBB) permeability and potential for therapeutic efficacy.
Introduction to CNS Drug Synthesis
The development of drugs targeting the CNS is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1] Successful CNS drug candidates must possess a unique combination of physicochemical properties that allow them to traverse this barrier and reach their intended targets within the brain.[1] Key medicinal chemistry strategies employed to achieve this include the optimization of lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity.[1] Furthermore, innovative approaches such as the design of multi-target-directed ligands (MTDLs) and prodrugs are gaining prominence as effective strategies to tackle the complex, multifactorial nature of many neurological disorders.[2][3]
This document will detail the synthesis of representative CNS drug candidates, specifically focusing on analogs of donepezil, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and novel multi-target ligands. Following the synthetic protocols, we will outline crucial in vitro and in vivo assays for the evaluation of these candidates, including methods to assess BBB permeability and target engagement.
I. Synthesis of CNS Drug Candidates
A. Synthesis of Donepezil Analogs
Donepezil serves as a valuable scaffold for the development of new CNS drug candidates with potential applications in neurodegenerative diseases.[4][5][6] The following protocol describes a general approach to the synthesis of donepezil analogs, focusing on the condensation of a substituted indanone with N-benzylpiperidine-4-carboxaldehyde.[6]
Experimental Protocol: Synthesis of Benzothiophene-Based Donepezil Analogs
This protocol is adapted from the work of Mahmoud et al. (2022).
-
Synthesis of the Benzothiophene Scaffold: The synthesis begins with the preparation of the benzothiophene starting material using Gewald's method.[7]
-
Acylation of the Benzothiophene Core: The benzothiophene derivative (1 equivalent) is dissolved in glacial acetic acid. The appropriate chloroacyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature overnight. The mixture is then poured over ice-water, and the resulting precipitate is filtered, dried, and crystallized from ethanol to yield the acylated intermediate.
-
Condensation with N-Benzylpiperidine Moiety: The acylated intermediate is then further reacted to incorporate the N-benzylpiperidine moiety, leading to the final donepezil analog.
Table 1: Summary of Synthetic Yields and Purity for Representative Donepezil Analogs
| Compound ID | Synthetic Approach | Yield (%) | Purity (%) | Reference |
| 3g | Benzothiophene-based | 60-62 | >95% | |
| 3j | Benzothiophene-based | 60-62 | >95% | |
| Analog 2 | Pyridylmethyl-substituted | Not Specified | >95% | [8] |
| Donepezil-Ferulic Acid Hybrid 10 | Hybridization | Not Specified | >95% | [1] |
Note: Specific yield and purity data can vary depending on the specific analog and reaction conditions.
B. Synthesis of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease
The multifactorial nature of Alzheimer's disease has spurred the development of MTDLs that can modulate multiple pathological pathways simultaneously.[2][9][10] A common strategy involves the hybridization of two or more pharmacophores with known activities against different targets.
Experimental Protocol: Synthesis of a Donepezil-Curcumin Hybrid (Compound 11b)
This protocol is based on the research by Wei et al. (2017), which involves the fusion of donepezil and curcumin pharmacophores.[11]
-
Synthesis of Intermediate Fragments: Separate synthesis of the donepezil-like fragment and the curcumin-like fragment is performed.
-
Hybridization: The two fragments are coupled through a suitable linker via a condensation reaction to yield the final hybrid molecule.
-
Purification: The crude product is purified by column chromatography to obtain the pure donepezil-curcumin hybrid.
Table 2: Biological Activity of a Representative MTDL for Alzheimer's Disease
| Compound ID | Target(s) | IC50 (AChE) | Aβ1-42 Self-Aggregation Inhibition (%) | Reference |
| 11b | AChE, Aβ Aggregation | 187 nM | 45.3% at 20 µM | [11] |
II. In Vitro Evaluation of CNS Drug Candidates
A critical step in the development of CNS drugs is the in vitro assessment of their ability to cross the BBB and to avoid efflux by transporters such as P-glycoprotein (P-gp).
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across the BBB.[12]
Experimental Protocol: PAMPA-BBB Assay
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol in an organic solvent) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer at a specific pH to create the donor solution. The acceptor plate wells are filled with a corresponding buffer.
-
Permeability Assay: The filter plate (with the artificial membrane) is placed on top of the donor plate, and this assembly is then placed into the acceptor plate. The "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. The effective permeability (Pe) is then calculated.
Table 3: Physicochemical Properties and Predicted CNS Permeability of Representative CNS Drug Candidates
| Compound | cLogP | TPSA (Ų) | Molecular Weight ( g/mol ) | H-bond Donors | H-bond Acceptors | Predicted CNS Permeability | Reference |
| Donepezil | 4.12 | 49.9 | 379.5 | 0 | 4 | High | [4] |
| Analog 3g | 4.91 | 68.2 | 463.6 | 1 | 5 | Good | |
| Analog 3j | 5.23 | 68.2 | 477.6 | 1 | 5 | Good | |
| Amine-containing Analog 6f | 3.58 | 75.9 | 431.5 | 1 | 5 | Low | [4] |
B. P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump, which can actively transport drugs out of the brain.[13]
Experimental Protocol: Bidirectional Transport Assay using MDCK-MDR1 Cells
-
Cell Culture: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable supports (e.g., Transwell® inserts) to form a polarized monolayer.[13]
-
Transport Studies: The transport of the test compound is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the cell monolayer.
-
Inhibition: The transport studies are conducted in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).[13]
-
Quantification and Efflux Ratio Calculation: The amount of compound transported is quantified by LC-MS/MS. The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient from B to A (Papp, B-A) to that from A to B (Papp, A-B). An ER significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
III. In Vivo Evaluation of CNS Drug Candidates
In vivo studies are essential to confirm the findings from in vitro assays and to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate in a living organism.
A. In Vivo Microdialysis
Microdialysis is a powerful technique for sampling the unbound concentration of a drug in the brain's extracellular fluid (ECF) in freely moving animals, providing a direct measure of target site exposure.[14][15][16][17]
Experimental Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation of Guide Cannula: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent.[14] The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18]
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals before and after systemic administration of the drug candidate.[14]
-
Analysis: The concentration of the drug in the dialysate is quantified using a highly sensitive analytical method like LC-MS/MS.[12] This data can be used to determine the unbound brain-to-plasma concentration ratio (Kp,uu), a key parameter for assessing BBB penetration.[12]
Table 4: Representative In Vivo Microdialysis Data for a CNS Drug Candidate
| Parameter | Value | Units | Notes | Reference |
| Drug Administration Route | Intravenous | - | - | [17] |
| Dose | 10 | mg/kg | - | [17] |
| Brain ECF Cmax | 150 | ng/mL | Maximum concentration in brain extracellular fluid | [17] |
| Plasma Cmax (unbound) | 300 | ng/mL | Maximum unbound concentration in plasma | [17] |
| Brain ECF AUC | 600 | ngh/mL | Area under the curve in brain extracellular fluid | [17] |
| Plasma AUC (unbound) | 1200 | ngh/mL | Area under the curve for unbound drug in plasma | [17] |
| Kp,uu | 0.5 | - | Brain to plasma unbound concentration ratio | [12] |
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by CNS drugs and the experimental procedures used to evaluate them is crucial for understanding their mechanism of action and development process.
A. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and synaptic plasticity.[7][9][11][19] Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a key target for CNS drug development.[7][9]
References
- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 2. Recent Advances in the Rational Drug Design Based on Multi-target Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Receptor Ligands Using 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and evaluation of receptor ligands derived from the versatile starting material, 1-Boc-4-(3-nitrobenzyl)piperazine. This scaffold is particularly amenable to the generation of a diverse library of compounds targeting various receptors, including but not limited to sigma (σ), dopamine (D), and serotonin (5-HT) receptors. The protocols outlined below cover the key synthetic transformations and the subsequent in vitro characterization of the synthesized ligands.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its latent functionality. The presence of a Boc-protected piperazine nitrogen allows for selective reactions at the other nitrogen atom, while the nitro group on the benzyl ring can be readily reduced to a primary amine. This amine serves as a key handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various receptor targets. The general workflow for the preparation and evaluation of receptor ligands from this starting material is depicted below.
Synthetic Protocols
Protocol 1: Reduction of this compound to 1-Boc-4-(3-aminobenzyl)piperazine
This protocol describes the reduction of the aromatic nitro group to a primary amine using iron powder and ammonium chloride, a mild and efficient method.[1][2][3][4]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (10.0 eq) and ammonium chloride (10.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add saturated aqueous sodium bicarbonate solution to basify the mixture (pH ~8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(3-aminobenzyl)piperazine as a crude product, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: Acylation of 1-Boc-4-(3-aminobenzyl)piperazine
This protocol describes the formation of an amide linkage by reacting the aniline derivative with an acyl chloride. This is a common method for introducing diverse functionality.
Materials:
-
1-Boc-4-(3-aminobenzyl)piperazine
-
Acyl chloride (e.g., benzoyl chloride, cyclohexanecarbonyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1-Boc-4-(3-aminobenzyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated piperazine derivative.
Protocol 3: Reductive Amination of 1-Boc-4-(3-aminobenzyl)piperazine
This protocol details the formation of a secondary amine by reacting the aniline derivative with an aldehyde or ketone in the presence of a reducing agent.[5][6][7][8]
Materials:
-
1-Boc-4-(3-aminobenzyl)piperazine
-
Aldehyde or Ketone (e.g., cyclohexanone, benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 1-Boc-4-(3-aminobenzyl)piperazine (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated piperazine derivative.
Quantitative Data of Exemplar Ligands
The following table summarizes the binding affinities of representative piperazine-based ligands for various receptors, demonstrating the potential of the this compound scaffold in generating potent and selective compounds.
| Ligand Scaffold | Receptor Target | Exemplar Compound | Binding Affinity (Ki, nM) | Reference |
| Benzylpiperazine | Sigma-1 (σ₁) | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | [9] |
| Bridged Piperazine | Sigma-1 (σ₁) | N-butyl methyl ether derivative | 13.2 | [10] |
| Bridged Piperazine | Sigma-2 (σ₂) | N-methyl derivative | 30.4 | [10] |
| Iodinated Piperazine | Sigma-1 (σ₁) | Ortho-iodo analogue of SA4503 | 1.86 (Kd) | [11] |
| Diazabicyclo[4.3.0]nonane | Sigma-1 (σ₁) | Compound 4b | 2.7 | [12] |
| Diazabicyclo[4.3.0]nonane | Sigma-2 (σ₂) | Compound 4b | 27 | [12] |
| Piperazine Amide | JNK3 | Compound 4g | 25 (IC50) | [13] |
| N-Arylpiperazine | 5-HT₁A | Compound with 2-methoxyphenyl group | 1.2 | [14] |
| Piperazine Derivative | Histamine H₃ | Various analogues | 144 - 275 | [15] |
Receptor Signaling Pathways
The following diagrams illustrate the signaling pathways of key receptors that can be targeted by ligands derived from the this compound scaffold.
Experimental Protocols for In Vitro Evaluation
Protocol 4: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ₁ receptor.[6][16][17]
Materials:
-
Membrane preparation from cells expressing σ₁ receptors (e.g., from guinea pig liver).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding ligand: Haloperidol (10 µM).
-
Test compounds (synthesized ligands).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of haloperidol solution, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37 °C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 5: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP levels.[18][19]
Materials:
-
HEK293 or CHO cells stably expressing the human D2 receptor.
-
Assay medium (e.g., serum-free DMEM).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add various concentrations of the test compound to the cells and incubate for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Antagonist Mode: Add various concentrations of the test compound to the cells and incubate. Then, add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC₈₀) followed by a fixed concentration of forskolin.
-
-
Incubation: Incubate the plates at 37 °C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC₅₀ and calculate the Kb using the Cheng-Prusoff equation for antagonists.
-
Protocol 6: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor.[14][20][21][22][23]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
96-well black, clear-bottom cell culture plates.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into 96-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37 °C for 60 minutes.
-
Compound Addition:
-
Agonist Mode: Add various concentrations of the test compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of a known 5-HT2A agonist (e.g., serotonin at its EC₈₀).
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a FLIPR or a fluorescence microplate reader.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist-induced calcium flux against the logarithm of the test compound concentration to determine the IC₅₀.
-
Conclusion
The synthetic and analytical protocols provided herein offer a comprehensive guide for the preparation and characterization of novel receptor ligands derived from this compound. This versatile starting material, coupled with the detailed experimental procedures, empowers researchers to efficiently generate and evaluate new chemical entities with the potential for therapeutic applications in a range of disorders. The adaptability of the synthetic routes allows for extensive SAR studies, facilitating the optimization of ligand potency and selectivity for desired receptor targets.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of bridged piperazines with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. innoprot.com [innoprot.com]
- 20. benchchem.com [benchchem.com]
- 21. bu.edu [bu.edu]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Solid-Phase Synthesis with 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Boc-4-(3-nitrobenzyl)piperazine in solid-phase synthesis (SPS) to generate diverse molecular libraries for drug discovery and development. The protocols focus on the incorporation of the 4-(3-nitrobenzyl)piperazine scaffold into peptide and peptidomimetic structures, followed by functionalization of the nitro group.
The 4-(3-nitrobenzyl)piperazine moiety serves as a versatile building block. The piperazine core can introduce conformational constraints into a peptide backbone, potentially enhancing biological activity and stability.[1][2] The nitrobenzyl group provides a key functional handle that can be readily reduced to an amine, allowing for subsequent derivatization to create a wide array of analogues. This building block is particularly valuable in medicinal chemistry for developing targeted therapies for conditions such as neurological disorders, inflammation, and certain cancers.[3]
Key Applications:
-
Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1]
-
Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.[2]
-
Combinatorial Library Synthesis: The solid-phase approach facilitates the rapid and efficient synthesis of large libraries of compounds for high-throughput screening.
-
Post-Synthethic Modification: The nitro group allows for a key chemical transformation (reduction to an amine) on the solid support, enabling the introduction of diverse substituents at a late stage of the synthesis.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptidomimetic incorporating the 4-(3-nitrobenzyl)piperazine scaffold using a standard Boc/Bzl protection strategy on a Merrifield resin.
Protocol 1: Loading of the First Amino Acid onto Merrifield Resin
This protocol describes the attachment of the C-terminal Boc-protected amino acid to the chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the Boc-protected amino acid (2.0 mmol) and KF (4.0 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C with gentle agitation for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
To cap any unreacted chloromethyl sites, add a solution of 10% diisopropylethylamine (DIPEA) in DMF and agitate for 1 hour.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Incorporation of this compound
This protocol details the coupling of the piperazine building block following the deprotection of the N-terminal Boc group of the resin-bound amino acid.
Materials:
-
Boc-amino acid-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DCM (3 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Coupling:
-
In a separate vial, pre-activate this compound (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Reduction of the Nitro Group
This protocol describes the on-resin reduction of the nitro group to an amine.
Materials:
-
Resin-bound 4-(3-nitrobenzyl)piperazine derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
In a separate flask, dissolve SnCl₂·2H₂O (10 eq.) in DMF (15 mL).
-
Add the SnCl₂ solution to the resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin sequentially with DMF (5 x 10 mL), 5% DIPEA in DMF (3 x 10 mL), and DMF (5 x 10 mL).
-
Wash with DCM (3 x 10 mL) and dry the resin for the next step or for cleavage.
Protocol 4: Acylation of the Benzylamine
This protocol details the acylation of the newly formed amine with an example carboxylic acid.
Materials:
-
Resin with the reduced amine
-
Carboxylic acid (e.g., Acetic Acid)
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
In a separate vial, pre-activate the carboxylic acid (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 5: Cleavage from Resin and Deprotection
This protocol describes the final cleavage of the synthesized compound from the Merrifield resin using hydrogen fluoride (HF).
Caution: This procedure must be performed in a specialized, well-ventilated fume hood by trained personnel due to the hazardous nature of HF.
Materials:
-
Final resin-bound product
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Dry the resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole (1.0 mL per gram of resin) as a scavenger.
-
Cool the apparatus to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residual resin and cleaved product with cold diethyl ether to precipitate the crude product.
-
Filter the crude product and wash with additional cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative reverse-phase HPLC.
Data Presentation
The following table summarizes expected yields and purities for the key steps in the synthesis based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product Description | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Resin Loading | Boc-Amino Acid-Merrifield Resin | 85-95 | N/A |
| Piperazine Coupling | Boc-Piperazine-Peptide-Resin | 70-85 | N/A |
| Nitro Reduction | Boc-Aminobenzyl-Piperazine-Peptide-Resin | >90 | N/A |
| Final Cleavage and Purification | Purified Peptidomimetic | 15-30 (overall) | >95 |
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: Key chemical transformations on the solid support.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-stage process: the initial production of 1-Boc-piperazine followed by its subsequent functionalization with a 3-nitrobenzyl group. This guide offers a comparative analysis of different synthetic routes for 1-Boc-piperazine and presents a representative, scalable protocol for the final product, emphasizing efficiency, safety, and scalability for industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The presence of the Boc-protected piperazine moiety allows for selective deprotection and further derivatization, while the nitrobenzyl group can be readily reduced to an amine, providing a versatile handle for subsequent chemical transformations. The efficient and cost-effective large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This document outlines a robust and scalable synthetic strategy. The first part focuses on the synthesis of the critical precursor, 1-Boc-piperazine, comparing traditional methods with more modern, higher-yielding approaches. The second part details a representative protocol for the alkylation of 1-Boc-piperazine to afford the target compound, this compound, via reductive amination, a method well-suited for industrial production.
Part 1: Large-Scale Synthesis of 1-Boc-piperazine
The synthesis of 1-Boc-piperazine is a crucial first step. Two primary routes are commonly employed for its large-scale production: the traditional method starting from piperazine and a more innovative approach utilizing diethanolamine or diethylamine.
Comparative Analysis of Synthetic Routes for 1-Boc-piperazine
| Parameter | Traditional Method (from Piperazine) | Innovative Method (from Diethylamine) |
| Starting Material | Piperazine | Diethylamine |
| Key Steps | Direct Boc-protection | Chlorination, Boc-protection, Cyclization |
| Reported Yield | Often lower due to di-substitution | > 93.5%[1][2] |
| Purity | Requires extensive purification | High purity achievable |
| Scalability | Moderate | High |
| Cost-Effectiveness | Can be less cost-effective due to lower yields and purification needs | More cost-effective due to higher yields and cheaper starting material |
| Safety/Environmental | Use of potentially hazardous solvents like toluene[3] | Avoids hazardous solvents, more environmentally friendly[1] |
Due to its significant advantages in yield, purity, cost-effectiveness, and environmental impact, the innovative method starting from diethylamine is the recommended approach for the large-scale synthesis of 1-Boc-piperazine.[1][2]
Experimental Protocol: Large-Scale Synthesis of 1-Boc-piperazine (from Diethylamine)
This protocol is based on the innovative, high-yield method suitable for industrial production.[1][2]
Materials and Equipment:
-
Large-scale reaction vessel with temperature control, stirring, and inert gas inlet
-
Addition funnels
-
Extraction vessel
-
Distillation apparatus
-
Diethylamine
-
Chlorinating agent (e.g., thionyl chloride)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Ammonia
-
Suitable solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Chlorination: React diethylamine with a suitable chlorinating agent to produce di(2-chloroethyl)amine. This step should be performed under controlled temperature conditions in a suitable reactor.
-
Boc Protection: The resulting di(2-chloroethyl)amine is then reacted with Boc anhydride under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization: The crude carbamate is cyclized using ammonia to yield 1-Boc-piperazine. This is typically carried out in a pressure-rated vessel.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-piperazine. Further purification can be achieved by distillation or crystallization if required.
Part 2: Large-Scale Synthesis of this compound
With 1-Boc-piperazine in hand, the next step is the introduction of the 3-nitrobenzyl group. Reductive amination is a highly efficient and scalable method for this transformation.
Experimental Protocol: Large-Scale Reductive Amination
Materials and Equipment:
-
Large-scale reaction vessel with temperature control, stirring, and inert gas inlet
-
Addition funnel
-
1-Boc-piperazine
-
3-Nitrobenzaldehyde
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or a protic solvent like isopropanol)
-
A weak acid catalyst (e.g., acetic acid) if necessary
-
Aqueous base for work-up (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., crystallization vessel or chromatography equipment)
Procedure:
-
Reaction Setup: In a large, clean, and dry reaction vessel, dissolve 1-Boc-piperazine (1.0 equivalent) and 3-nitrobenzaldehyde (1.0-1.2 equivalents) in a suitable solvent under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Stir the mixture at room temperature. The formation of the intermediate iminium ion may be facilitated by the addition of a catalytic amount of a weak acid like acetic acid.
-
Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) to the reaction mixture, maintaining the temperature at a controlled level (typically between 0°C and room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting materials are consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous basic solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel for higher purity requirements.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the large-scale synthesis.
Reductive Amination Logical Pathway
Caption: Key steps in the reductive amination process.
Safety Precautions
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Chlorinating agents are corrosive and reactive; handle with extreme caution.
-
Reducing agents can be moisture-sensitive and may react violently with water or protic solvents.
-
Quenching procedures should be performed slowly and with adequate cooling to control any exothermic reactions.
Conclusion
The large-scale synthesis of this compound can be achieved efficiently and cost-effectively by employing a modern, high-yield synthesis for the 1-Boc-piperazine precursor, followed by a robust reductive amination protocol for the final functionalization step. The methods outlined in this document are designed for scalability and are suitable for industrial production, providing a reliable pathway to this important pharmaceutical intermediate. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful and safe manufacturing process.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 1-Boc-4-(3-nitrobenzyl)piperazine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 1-Boc-4-(3-nitrobenzyl)piperazine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for developing a solvent system for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. A 1:1 mixture of hexane:ethyl acetate is a versatile baseline.[1] Given the presence of the basic piperazine ring, you may observe tailing. To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (TEA), typically 0.5-1% of the total solvent volume.[2]
Q2: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[2] The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3] To resolve this, add a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (0.5-1%).[2][3] This neutralizes the acidic sites on the silica, minimizing the unwanted interaction.[3]
Q3: The Rf value of my compound is very low (close to 0) on the TLC plate, even when using 100% ethyl acetate. What should I do?
A3: If your compound barely moves from the baseline, it indicates that the solvent system is not polar enough to elute it. You need to increase the polarity of the mobile phase. A common and effective solvent system for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration until you achieve an optimal Rf value, ideally between 0.2 and 0.4.[4]
Q4: I am not getting good separation between my product and a closely-running impurity. How can I improve the resolution?
A4: Achieving good separation between compounds with similar polarities can be challenging. Here are a few strategies to improve resolution:
-
Optimize the Solvent System: Try a three-component solvent system to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve separation.[3]
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity during the run. This can help to better separate compounds that are close together on a TLC plate.[4]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. Try running the purification again with less crude material.[3]
-
Choose the Right Column Dimensions: For difficult separations, using a longer, thinner column can improve resolution, although it will increase the run time.
Q5: My crude product is not very soluble in the chromatography eluent. How should I load it onto the column?
A5: If your compound has poor solubility in the mobile phase, liquid loading can lead to precipitation at the top of the column and poor separation. In this case, "dry loading" is the recommended method.[1] To do this, dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the eluent. Switch from a hexane/ethyl acetate system to a more polar dichloromethane/methanol system.[1][3] |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[1] |
| Poor separation (co-elution of spots). | 1. Solvent system lacks selectivity.2. Column is overloaded.3. Improper column packing. | 1. Try a different solvent system or use a gradient elution.[4]2. Reduce the amount of sample loaded onto the column.[3]3. Ensure the column is packed carefully and uniformly to avoid cracks or channels.[5] |
| Irregular or skewed peaks/bands. | 1. Column bed has cracked or channeled.2. Sample was not applied evenly.3. Poor sample solubility at the point of loading. | 1. Repack the column. Avoid using highly viscous solvents which can cause high pressure and cracking.[1][4]2. Ensure the sample is loaded in a narrow, concentrated band.3. Use the dry loading technique if solubility is an issue.[1] |
| Low recovery of the product. | 1. The compound is irreversibly adsorbed onto the silica.2. The compound is unstable on silica gel. | 1. For basic compounds, add triethylamine to the eluent to improve recovery.[2]2. If the compound is acid-sensitive, consider deactivating the silica gel with triethylamine before use or switch to a neutral stationary phase like alumina.[3][4] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Triethylamine (TEA)
-
TLC plates (silica gel coated with F254 indicator)
-
Standard laboratory glassware including chromatography column, flasks, and funnels
2. Method Development (TLC Analysis):
-
Prepare a stock solution of your crude material by dissolving a small amount in DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent system, for example, 70:30 Hexane:EtOAc + 0.5% TEA.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent polarity to achieve an Rf value for the desired product of approximately 0.2-0.3.[4] If the compound does not move, switch to a DCM/MeOH system.
3. Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
4. Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent, add silica gel (1-2 times the weight of the crude product), and concentrate to dryness on a rotary evaporator. Carefully add the resulting powder to the top of the packed column.[1][4]
5. Elution and Fraction Collection:
-
Begin eluting with the starting solvent system determined by TLC analysis.
-
If using a gradient, systematically and slowly increase the proportion of the more polar solvent. For example, you might start with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
-
Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your column.
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting purified compound under high vacuum to remove any residual solvent.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification.
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine. Our goal is to help you identify potential side products, minimize their formation, and effectively purify the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of this compound?
The most common side product is the quaternary ammonium salt, formed by the over-alkylation of the desired product.[1] After the initial N-alkylation of 1-Boc-piperazine, the resulting tertiary amine product can react with another molecule of 3-nitrobenzyl bromide. This leads to a positively charged quaternary ammonium salt. This byproduct is often highly water-soluble, which can complicate the extraction and purification process.[1]
Q2: What factors contribute to the formation of the quaternary ammonium salt?
Several factors can increase the likelihood of forming the quaternary salt byproduct:
-
Stoichiometry: Using an excess of the alkylating agent (3-nitrobenzyl bromide) relative to 1-Boc-piperazine significantly increases the chance of a second alkylation.[1]
-
Rate of Addition: Rapid addition of the alkylating agent can create localized high concentrations, promoting over-alkylation.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation reaction.
-
Nucleophilicity: The product, a tertiary amine, is often still nucleophilic enough to react with the benzyl bromide, leading to the quaternary salt.[1]
Q3: Are there other potential side products I should be aware of?
Yes, other side products can arise from the starting materials or reaction conditions:
-
Impurities from 3-Nitrobenzyl Bromide: The quality of the alkylating agent is crucial. 3-Nitrobenzyl bromide can contain impurities from its synthesis. It is also a lachrymator and should be handled with care.[2] Under basic conditions, benzyl halides can undergo self-condensation or other side reactions. For instance, with some bases, 4-nitrobenzyl bromide has been shown to form 1,2-bis(4-nitrophenyl)ethane.[3]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 1-Boc-piperazine and 3-nitrobenzyl bromide in the reaction mixture.
-
Hydrolysis of 3-Nitrobenzyl Bromide: If water is present in the reaction mixture, 3-nitrobenzyl bromide can hydrolyze to 3-nitrobenzyl alcohol.
Q4: How can I minimize the formation of side products?
-
Control Stoichiometry: Use a slight excess of 1-Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to 3-nitrobenzyl bromide to ensure the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 3-nitrobenzyl bromide solution dropwise to the reaction mixture over a prolonged period to maintain a low concentration of the alkylating agent.[4]
-
Moderate Temperature: Maintain a controlled and moderate reaction temperature to avoid accelerating the rate of the second alkylation.
-
Choice of Base and Solvent: Use a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction.[5][6] Aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and a significant amount of a water-soluble byproduct. | Formation of the quaternary ammonium salt.[1] | - Use a slight excess of 1-Boc-piperazine. - Add 3-nitrobenzyl bromide slowly to the reaction mixture. - During workup, if the product is suspected to be in the aqueous layer as the salt, you may not be able to recover it easily. Focus on prevention in the next attempt. |
| Presence of a non-polar impurity with a high molecular weight. | Dimerization or self-condensation of 3-nitrobenzyl bromide.[3] | - Ensure high purity of the starting 3-nitrobenzyl bromide. - Use a suitable non-nucleophilic base. - Purify the final product using column chromatography to separate the non-polar impurity. |
| Reaction does not go to completion (significant starting material remains). | - Insufficient reaction time or temperature. - Inactivation of the nucleophile (1-Boc-piperazine) by protonation if a base is not used or is insufficient.[1] | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Ensure at least one equivalent of a suitable base is used to neutralize the acid formed.[1] |
| Product is difficult to extract from the aqueous layer. | The product may be protonated and therefore more water-soluble. | After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH 9-10) with a base like sodium carbonate before extraction with an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1-Boc-piperazine (1.0 eq.)
-
3-Nitrobenzyl bromide (0.9 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a stirred solution of 1-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Prepare a solution of 3-nitrobenzyl bromide in anhydrous acetonitrile.
-
Add the 3-nitrobenzyl bromide solution dropwise to the 1-Boc-piperazine mixture at room temperature over 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical HPLC Method for Reaction Monitoring
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase to elute the components. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Main reaction pathway and the primary side reaction leading to the formation of a quaternary ammonium salt.
Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrobenzyl bromide 98 3958-57-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-Boc-4-(3-nitrobenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(3-nitrobenzyl)piperazine. The information is designed to help users anticipate and resolve common issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage and handling conditions for this compound and its solutions?
A: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect it from light, excess heat, and moisture.[3] For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly capped vial to prevent solvent evaporation and exposure to air.[4] Avoid storing solutions at room temperature for extended periods, as this can negatively impact the stability of piperazine compounds.[4]
Q2: My experimental results are inconsistent. Could the stability of this compound be the issue?
A: Yes, inconsistent results can be a sign of compound degradation. The two primary points of instability in this molecule are the acid-labile tert-butoxycarbonyl (Boc) protecting group and the piperazine ring itself.[5][6] Exposure to acidic conditions, elevated temperatures, strong oxidizing agents, or even prolonged storage in certain solvents can lead to degradation.[1][6] We recommend verifying the purity of your solution before each experiment using an appropriate analytical method like HPLC.
Q3: How does solution pH affect the stability of the compound?
A: The Boc protecting group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] Even moderately acidic conditions (pH < 5) can cause slow deprotection over time, yielding the free piperazine and byproducts like isobutene and carbon dioxide.[5] The compound is significantly more stable in neutral to basic (pH 7-10) aqueous solutions. However, extremely high pH in the presence of oxidizing agents should also be avoided.
Q4: What is the likely thermal stability of this compound in solution?
Q5: Is this compound susceptible to oxidation?
A: Yes, the piperazine moiety can be susceptible to oxidation.[6][8] The presence of dissolved oxygen, metal ions (like Cu²⁺ or Fe²⁺), and exposure to light can catalyze oxidative degradation.[6][8] To minimize this, use degassed solvents, consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments, and store solutions protected from light.[3]
Q6: I suspect my sample has degraded. How can I confirm this and identify the byproducts?
A: The most common method for analyzing the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, as the nitrobenzyl group provides a strong chromophore.[9][10] By comparing the chromatogram of a stressed or aged sample to a fresh standard, you can quantify the remaining parent compound and observe the appearance of new peaks corresponding to degradation products. For structural identification of these products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[11][12]
Factors Influencing Stability
The following table summarizes the key factors that can affect the stability of this compound in solution, based on the known chemistry of its structural components.
| Factor | Structural Moiety Affected | Potential Outcome of Instability | Mitigation Strategy |
| Low pH (Acidic Conditions) | N-Boc Protecting Group | Cleavage of the Boc group to yield the free secondary amine.[5] | Maintain neutral or basic pH; use appropriate buffering systems. |
| High Temperature | Piperazine Ring | Thermal degradation, potentially through ring-opening reactions.[6][7] | Avoid prolonged heating; conduct reactions at the lowest effective temperature. |
| Oxidizing Agents / Oxygen | Piperazine Ring / Benzyl Group | Formation of N-oxides, ring-opened products, or other oxidized species.[6][8] | Use degassed solvents; work under an inert atmosphere for sensitive applications. |
| Light Exposure | Nitrobenzyl Group / Piperazine Ring | Potential for photolytic degradation. | Store solutions in amber vials or protect from light with aluminum foil.[3] |
| Presence of Metal Ions | Piperazine Ring | Catalysis of oxidative degradation.[6] | Use high-purity solvents and reagents; consider using a chelating agent like EDTA if metal contamination is suspected. |
Visual Guides and Workflows
Troubleshooting Experimental Issues
The following workflow can help diagnose stability-related problems in your experiments.
Caption: A troubleshooting workflow for diagnosing stability issues.
Potential Degradation Pathways
This diagram illustrates the two most probable degradation pathways for this compound in solution.
Caption: Potential degradation pathways of the target compound.
Experimental Protocol: Solution Stability Assessment via HPLC
This protocol provides a general method for evaluating the stability of this compound in a specific solvent system under various conditions.
1. Objective: To quantify the degradation of this compound over time under defined conditions (e.g., pH, temperature, light exposure).
2. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate) to prepare solutions of desired pH
-
Volumetric flasks, pipettes, and autosampler vials (amber vials recommended)
-
Forced-degradation agents (optional): 1M HCl, 1M NaOH, 3% H₂O₂
3. Equipment:
-
HPLC system with a UV detector (set to the λmax of the nitrobenzyl chromophore, typically ~260-280 nm)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Temperature-controlled incubator or water bath
4. Experimental Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired test solvent (e.g., a specific buffer, process solvent) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Zero (T₀) Analysis: Immediately after preparation, inject a sample of the test solution into the HPLC to establish the initial purity and peak area. This is your T₀ reference point.
-
Incubation/Stressing:
-
Divide the remaining test solution into several amber vials.
-
Store the vials under the desired test conditions (e.g., 40°C, room temperature with light exposure, pH 4 buffer at room temp, etc.).
-
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition. Allow it to return to room temperature if necessary.
-
Sample Injection: Inject the sample into the HPLC system using the same method as the T₀ analysis.
5. Data Analysis:
-
For each time point, calculate the percentage of the remaining this compound using the peak area from the chromatogram:
-
% Remaining = (Area_t / Area_T₀) * 100
-
Where Area_t is the peak area of the parent compound at a given time point and Area_T₀ is the peak area at time zero.
-
-
Observe the formation of any new peaks, which indicate degradation products. The percentage of degradation can be calculated as 100 - % Remaining.
-
Plot the % Remaining versus time for each condition to visualize the degradation rate.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
preventing over-alkylation in piperazine synthesis
Welcome to the Technical Support Center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the N-alkylation of piperazine, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of piperazine synthesis, and why is it a problem?
Over-alkylation refers to the undesired addition of more than one alkyl group to the piperazine ring. Given that piperazine has two reactive secondary amine groups, it can lead to the formation of di-substituted byproducts.[1][2] In some cases, alkylation can occur twice on the same nitrogen atom, resulting in a quaternary ammonium salt.[2][3] These side reactions consume the starting materials, reduce the yield of the desired mono-alkylated product, and complicate the purification process due to similar polarities between the mono- and di-substituted products.[2]
Q2: What are the primary strategies to achieve selective mono-alkylation of piperazine?
Several key strategies are employed to favor mono-alkylation:
-
Using a large excess of piperazine: This stoichiometric imbalance increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule.[1]
-
Using a mono-protected piperazine: This is a highly effective method where one nitrogen is temporarily blocked by a protecting group, such as a tert-Butoxycarbonyl (Boc) group, directing alkylation to the unprotected nitrogen.[1][4]
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the chance of a second alkylation event.[4]
-
Using monopiperazinium salts: Employing a mono-protonated salt of piperazine can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[4][5]
-
Reductive Amination: This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly useful for preventing the formation of quaternary ammonium salts.[4][6]
Q3: How critical is the choice of base and solvent in preventing over-alkylation?
The choice of base and solvent is crucial. A base is used to neutralize the acid formed during the alkylation reaction, which would otherwise protonate the piperazine and reduce its nucleophilicity.[2] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often preferred to minimize the formation of the di-substituted byproduct, which can be promoted by strong bases.[2][4] Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the reagents remain in solution.[4] It is also important to use anhydrous solvents to avoid side reactions.[4]
Q4: How does reaction temperature affect the product distribution?
Higher reaction temperatures can increase the rate of di-alkylation.[7] It is important to monitor the reaction's progress closely, using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to stop the reaction once the formation of the mono-substituted product is maximized and before significant amounts of the di-substituted product are formed.[7]
Q5: I'm having difficulty purifying my mono-alkylated piperazine derivative. What can I do?
Purification can be challenging due to the similar polarities of mono- and di-substituted products.[2] Here are some troubleshooting steps:
-
Optimize Column Chromatography: Experiment with different solvent systems and gradients to improve separation.[2]
-
Recrystallization: Attempt to purify the product by recrystallizing from a suitable solvent mixture.[2]
-
Acid-Base Extraction: If your product is water-soluble, often due to salt formation, basify the aqueous layer to a pH of 9.5-12.[4][8] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform, facilitating extraction.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | * Di-alkylation: The second nitrogen on the piperazine ring is reacting.[2] * Quaternary Salt Formation: Over-alkylation on the same nitrogen is occurring.[2] * Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base.[2] | * Use a large excess of piperazine relative to the alkylating agent.[1][4] * For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[4] * Add the alkylating agent slowly to the reaction mixture.[4] * Consider reductive amination as an alternative to direct alkylation with alkyl halides.[4] * Screen different bases and solvents, and optimize the reaction temperature.[7][9] |
| Significant Formation of Di-alkylated Byproduct | * Incorrect Stoichiometry: The ratio of alkylating agent to piperazine is too high.[4] * Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent promotes a second reaction.[4] | * Increase the excess of piperazine.[4] * Add the alkylating agent dropwise over an extended period.[4] * The most reliable method to prevent di-alkylation is to use a mono-protected piperazine.[1][4] |
| Reaction Stalls / Incomplete Conversion | * Poor Solubility of Reagents: Not all reactants are dissolved in the solvent.[4] * Insufficient Base: The acid byproduct is not being effectively neutralized, leading to the deactivation of the piperazine nucleophile.[4] | * Switch to a more polar aprotic solvent like DMF.[4] * Ensure an adequate amount (at least 1.5-2.0 equivalents) of a suitable anhydrous base like K₂CO₃ is used.[4] |
| Difficulty in Product Purification | * Similar Polarity of Products: The mono- and di-substituted products have very close Rf values in TLC, making chromatographic separation difficult.[2] * Presence of Quaternary Salts: These water-soluble byproducts can complicate extractions.[2] | * Optimize column chromatography conditions (e.g., solvent system, gradient).[2] * Attempt recrystallization from a suitable solvent.[2] * During work-up, adjust the pH of the aqueous layer to >10 to ensure the desired product is in its free base form for extraction into an organic solvent.[4][8] |
Data Summary
Table 1: Comparison of Strategies for Selective Mono-alkylation of Piperazine
| Strategy | Key Parameters | Advantages | Disadvantages |
| Excess Piperazine | 2.5 to 10 equivalents of piperazine relative to the alkylating agent.[1][7] | Simple, one-step procedure.[1] | Requires removal of a large amount of unreacted piperazine; may still produce some di-alkylated product.[5] |
| Mono-protected Piperazine (e.g., N-Boc) | Use of a protecting group on one nitrogen.[1] | High selectivity for mono-alkylation, clean reaction.[1][3] | Requires additional protection and deprotection steps, increasing the overall synthesis length.[5] |
| Monopiperazinium Salt | In-situ formation of the salt using one equivalent of acid.[1][5] | Good yields of mono-alkylated product, minimizes di-alkylation.[10] | Requires careful control of pH and stoichiometry. |
| Reductive Amination | Reaction with an aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)₃).[4] | Prevents the formation of quaternary ammonium salts.[4][6] | The required aldehyde or ketone may not be readily available. |
Visualizations
Caption: Decision workflow for selecting a mono-alkylation strategy.
Caption: General experimental workflow for piperazine N-alkylation.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine This protocol is a generalized procedure based on common laboratory practices.[7]
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent like acetonitrile.
-
Addition of Base: Add potassium carbonate (2 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1 equivalent) to the stirring mixture at room temperature.
-
Reaction: Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue, containing the product and excess piperazine, can then be purified by column chromatography.
Protocol 2: Mono-alkylation using N-Boc-piperazine This protocol is a generalized procedure based on common laboratory practices.[1]
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in an aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, filter off the salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 3: Deprotection of N-Boc-piperazine Derivative
-
Setup: Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Reaction: Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt. The free base can be obtained by neutralizing with a suitable base.
Protocol 4: Mono-alkylation using a Monopiperazinium Salt This protocol is adapted from a patented procedure.[10]
-
Salt Formation: In a flask, prepare a solution of piperazine hexahydrate (1 equivalent) in ethanol. Add a solution of hydrochloric acid (1 equivalent) to create the monopiperazinium salt in situ.[1]
-
Reaction Setup: Cool the solution to 20°C and stir.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 0.5 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[1]
-
Work-up and Isolation: The product can be isolated following standard extraction and purification procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Boc-Protection of 4-(3-nitrobenzyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc-protection of 4-(3-nitrobenzyl)piperazine. Our aim is to facilitate a smooth and efficient synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate.
Troubleshooting Guide
Encountering issues during your experiment can be challenging. This guide provides solutions to common problems that may arise during the Boc-protection of 4-(3-nitrobenzyl)piperazine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be inadequate. | Increase the stoichiometry of (Boc)₂O to 1.1-1.5 equivalents to ensure the reaction goes to completion. |
| Low Reactivity: The nucleophilicity of the piperazine nitrogen might be reduced by the electron-withdrawing effect of the 3-nitrobenzyl group. | Consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitor progress by TLC. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts can also accelerate the reaction. | |
| Inappropriate Base: The base used may not be strong enough to effectively deprotonate the piperazine nitrogen, which is crucial for the reaction to proceed. | Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | |
| Formation of Side Products | Di-Boc Protection: Use of a large excess of (Boc)₂O or a very strong base can lead to the protection of both nitrogen atoms of the piperazine. | Carefully control the stoichiometry of (Boc)₂O (around 1.1 equivalents). Use a milder base if di-protection persists. |
| Urea Formation: This can be promoted by sterically hindered amines and very strong bases. | Optimize the reaction temperature and consider using a milder base to minimize this side reaction. | |
| Low Yield | Product Loss During Work-up: The Boc-protected product might be partially soluble in the aqueous phase, or extraction may be incomplete. | Ensure the pH of the aqueous layer is basic (>7) before extraction to keep the product in its free base form. Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. |
| Purification Difficulties | Oily Product: The final product may be an oil that is difficult to crystallize. | Consider purification by column chromatography on silica gel. |
| Co-elution with Impurities: Byproducts may have similar polarity to the desired product, making separation by chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc-protection of 4-(3-nitrobenzyl)piperazine?
A1: A variety of solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices due to their ability to dissolve the reactants well.[1] For weakly nucleophilic amines, polar aprotic solvents like DMF or acetonitrile can be effective.[1]
Q2: Is a base always necessary for this reaction?
A2: While the reaction can proceed without a base, it is highly recommended for amines like 4-(3-nitrobenzyl)piperazine.[1] The base plays a crucial role in deprotonating the intermediate, driving the reaction to completion and increasing the reaction rate.[1] Triethylamine (TEA) is a commonly used base for this purpose.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material, the product, and any potential byproducts.
Q4: What is the best work-up procedure for this reaction?
A4: A typical work-up involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The product is then extracted into an organic solvent like DCM or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[1]
Q5: Can the nitro group on the benzyl moiety interfere with the reaction?
A5: The nitro group is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the piperazine nitrogen, potentially slowing down the reaction. However, it is generally stable under the standard Boc-protection conditions. If a slow reaction is observed, gentle heating or the use of a catalyst can be beneficial.[1]
Experimental Protocol: Boc-Protection of 4-(3-nitrobenzyl)piperazine
This protocol provides a detailed methodology for the synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate.
Materials:
-
4-(3-nitrobenzyl)piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(3-nitrobenzyl)piperazine (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Nitro Group Reduction of Piperazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nitro group reduction of piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro group on a piperazine-containing molecule?
A1: The most prevalent methods include catalytic hydrogenation (e.g., using catalysts like Pd/C, PtO₂, or Raney Nickel), metal-mediated reductions (e.g., using Fe/HCl, SnCl₂/HCl, or zinc dust), and transfer hydrogenation (e.g., using ammonium formate or sodium borohydride with a catalyst). The choice of method often depends on the overall functionality of the molecule and the desired selectivity.
Q2: Why is my nitro-piperazine reduction resulting in a low yield?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, catalyst poisoning, or the formation of side products. It is crucial to carefully select the reaction conditions, including the catalyst, solvent, temperature, and pressure, to optimize the yield for your specific substrate.
Q3: Can the piperazine ring itself react under nitro reduction conditions?
A3: Generally, the piperazine ring is stable under most nitro reduction conditions. However, under harsh acidic or strongly reductive conditions, side reactions involving the piperazine moiety can occur. For instance, N-dealkylation or ring opening are potential, though less common, side reactions.
Q4: How do I monitor the progress of my nitro-piperazine reduction?
A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the disappearance of the starting material and the appearance of the desired amino-piperazine product.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting material remains after the expected reaction time.
-
Observed via TLC, HPLC, or LC-MS analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst was not exposed to air or moisture for extended periods. | Increased reaction rate and conversion. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). | Higher conversion of the starting material. |
| Low Hydrogen Pressure (for Catalytic Hydrogenation) | Increase the hydrogen pressure. Ensure the reaction vessel is properly sealed. | Improved reaction kinetics and higher conversion. |
| Poor Solubility of Starting Material | Change the solvent to one in which the starting material is more soluble. A solvent mixture can also be effective. | Enhanced reaction rate due to better mass transfer. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
Mass spectrometry analysis indicates the presence of unexpected molecular weights.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction | Reduce the reaction time or temperature. Use a less reactive reducing agent or catalyst. | Minimized formation of byproducts from further reduction. |
| Hydroxylamine or Azo Compound Formation | Optimize the pH of the reaction medium. For metal/acid reductions, ensure sufficient acid is present. For catalytic hydrogenation, ensure efficient hydrogen transfer. | Favors the formation of the desired amine over partially reduced intermediates. |
| Catalyst Poisoning by Sulfur or Halogens | If your substrate contains sulfur or certain halogens, consider using a catalyst resistant to poisoning or a different reduction method (e.g., chemical reduction). | Improved catalyst lifetime and reaction efficiency. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a hydrogenation vessel, dissolve the nitro-piperazine compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40°C) for the required time (typically 2-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Reduction using Iron in Acetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-piperazine compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add iron powder (3-5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the iron salts.
-
Extraction: Dilute the filtrate with water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of ~9-10. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the reduction of a generic nitro-aryl piperazine compound.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C (5 mol%) | Methanol | 25 | 4 | 95 |
| Transfer Hydrogenation | Ammonium Formate (5 eq), 10% Pd/C (10 mol%) | Ethanol | 80 | 6 | 88 |
| Metal/Acid Reduction | Fe (4 eq), HCl | Ethanol/Water | 70 | 3 | 85 |
| Metal Chloride Reduction | SnCl₂·2H₂O (4 eq) | Ethyl Acetate | 60 | 5 | 92 |
Visual Guides
Caption: A troubleshooting workflow for nitro-piperazine reduction.
Caption: A simplified reaction pathway for nitro group reduction.
Technical Support Center: Scaling Up 1-Boc-4-(3-nitrobenzyl)piperazine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine. Our aim is to address common issues encountered during the scale-up of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 1-Boc-piperazine with 3-nitrobenzaldehyde. This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired product. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the aldehyde.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: When scaling up the reductive amination, several parameters are crucial for ensuring a safe, efficient, and reproducible process:
-
Temperature Control: The reaction can be exothermic, especially during the addition of the reducing agent. Adequate cooling and controlled addition are necessary to prevent temperature spikes that can lead to side reactions and degradation of the product.
-
Solvent Selection: The choice of solvent is critical for solubility of reactants and for moderating the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.
-
Stoichiometry: Precise control of the molar ratios of the reactants is important. An excess of the aldehyde can lead to purification challenges, while an excess of the reducing agent can complicate the work-up.
-
Purity of Starting Materials: The purity of 1-Boc-piperazine and 3-nitrobenzaldehyde can significantly impact the reaction outcome and the impurity profile of the final product.
Q3: Are there any known side reactions to be aware of?
A3: Yes, several side reactions can occur:
-
Over-reduction of the nitro group: While generally stable under typical reductive amination conditions with STAB, prolonged reaction times or the use of stronger reducing agents could potentially lead to the reduction of the nitro group to an amino group.
-
Formation of di-substituted piperazine: If the starting 1-Boc-piperazine is not fully mono-protected, the formation of a di-substituted byproduct is possible.
-
Aldehyde reduction: The reducing agent can potentially reduce the 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol, especially if the imine formation is slow.
Q4: What is the recommended purification method for large-scale production?
A4: For large-scale purification, a multi-step approach is often most effective:
-
Aqueous Work-up: Quenching the reaction with an aqueous basic solution (e.g., sodium bicarbonate) is the first step to neutralize acidic byproducts.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
-
Crystallization: The final product is often a solid and can be further purified by crystallization from a suitable solvent system to remove any remaining impurities. Column chromatography is generally less practical for very large quantities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Degradation of product during work-up. - Suboptimal reaction temperature. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain a low temperature during the addition of the reducing agent. - Ensure the pH is controlled during the aqueous work-up to prevent hydrolysis of the Boc group. |
| High Levels of Impurities | - Impure starting materials. - Side reactions due to incorrect stoichiometry or temperature. - Inefficient purification. | - Use high-purity 1-Boc-piperazine and 3-nitrobenzaldehyde. - Optimize the molar ratios of reactants and maintain strict temperature control. - Refine the acid-base extraction and crystallization protocols. |
| Formation of 3-nitrobenzyl alcohol | - Slow imine formation allowing for reduction of the aldehyde. | - Ensure the 1-Boc-piperazine and 3-nitrobenzaldehyde are allowed to stir together to form the iminium ion before the addition of the reducing agent. - Consider the use of a dehydrating agent like magnesium sulfate to drive imine formation. |
| Difficulties with Product Isolation | - Emulsion formation during extraction. - Product oiling out instead of crystallizing. | - Add brine to the aqueous layer during extraction to help break emulsions. - Screen different solvent systems for crystallization and consider seeding to induce crystallization. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
1-Boc-piperazine (1.0 equivalent)
-
3-Nitrobenzaldehyde (1.05 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 1-Boc-piperazine and the chosen solvent (DCM or DCE).
-
Add 3-nitrobenzaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture again to 0-5 °C and slowly quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol, isopropanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for scaling up production.
common impurities in commercial 1-Boc-4-(3-nitrobenzyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in commercial 1-Boc-4-(3-nitrobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
The most probable impurities in commercial this compound are typically related to the synthetic route used for its preparation. The synthesis generally involves the N-alkylation of 1-Boc-piperazine with a 3-nitrobenzyl halide. Therefore, common impurities may include:
-
Unreacted Starting Materials:
-
1-Boc-piperazine
-
3-Nitrobenzyl halide (e.g., bromide or chloride)
-
-
Side-Reaction Byproducts:
-
1,4-Bis(3-nitrobenzyl)piperazine (from di-alkylation if any unprotected piperazine is present)
-
1,4-di-Boc-piperazine (an impurity from the 1-Boc-piperazine starting material)
-
-
Degradation Products:
-
Compounds resulting from the loss of the Boc protecting group.
-
Q2: How can I detect these impurities in my sample?
Several analytical techniques can be employed to detect and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can separate the main compound from its impurities. UV detection is effective due to the presence of the nitrobenzyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification of the impurities, which is invaluable for confirming their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect and help identify the structure of impurities if they are present at sufficient levels (typically >1%).
Q3: What is the typical purity of commercial this compound?
Commercial grades of this compound typically have a purity of 95% or higher, as determined by HPLC or GC analysis. However, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific batch you are using, as purity levels can vary.
Troubleshooting Guides
Issue 1: Unexpected side products in subsequent reactions.
-
Possible Cause: The presence of unreacted 1-Boc-piperazine in your starting material. The free secondary amine on this impurity can react with your reagents, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Confirm the Impurity: Analyze your commercial this compound sample by HPLC or LC-MS to check for the presence of 1-Boc-piperazine.
-
Purification: If the impurity is present at a significant level, consider purifying the starting material by column chromatography.
-
Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the reactive impurity.
-
Issue 2: Formation of a di-substituted byproduct in your reaction.
-
Possible Cause: Your this compound may contain traces of piperazine or 1-(3-nitrobenzyl)piperazine (from de-Boc protection). These species have two reactive amine groups, leading to di-substitution.
-
Troubleshooting Steps:
-
Analyze for Deprotected Impurities: Use LC-MS to screen for piperazine and 1-(3-nitrobenzyl)piperazine in your starting material.
-
Control Reaction Conditions: Ensure your reaction conditions are not promoting the cleavage of the Boc group (e.g., avoid strongly acidic conditions).
-
Purify the Product: The di-substituted byproduct can often be separated from your desired product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 1-Boc-piperazine | tert-butyl piperazine-1-carboxylate | 186.25 | Unreacted starting material.[1] |
| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Unreacted starting material |
| 1,4-Bis(3-nitrobenzyl)piperazine | C₁₈H₂₀N₄O₄ | 368.38 | Di-alkylation side product |
| 1,4-di-Boc-piperazine | di-tert-butyl piperazine-1,4-dicarboxylate | 286.36 | Impurity from 1-Boc-piperazine synthesis |
Experimental Protocols
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required depending on the specific instrument and impurities of interest.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Buchwald-Hartwig Amination of Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination of piperazine?
A1: The success of the Buchwald-Hartwig amination of piperazines hinges on the careful selection and optimization of several key parameters: the palladium precursor and ligand combination, the choice of base, the solvent, and the reaction temperature.[1][2] A mismatch in any of these can lead to low yields or reaction failure.
Q2: How can I avoid the common side product of double arylation (di-substitution) on the piperazine ring?
A2: Di-substitution is a frequent issue due to the two secondary amine sites on piperazine. To favor mono-arylation, you can:
-
Use a 5-10 fold excess of piperazine.
-
Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one of the amine sites. The protecting group can be removed in a subsequent step.[2]
-
Slowly add the aryl halide to the reaction mixture at a low temperature.[2]
-
Carefully monitor the reaction progress and stop it once the desired mono-substituted product is maximized.[2]
Q3: My reaction is not going to completion. What are the likely causes?
A3: A stalled reaction can be due to several factors:
-
Catalyst deactivation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated if anaerobic conditions are not strictly maintained.[3]
-
Suboptimal temperature: The reaction temperature might be too low for the specific substrate and catalyst system. Typical temperatures range from 80-110 °C.[3][4]
-
Poor reagent solubility: One or more reagents may not be sufficiently soluble in the chosen solvent.[4]
-
Product inhibition: The product formed may coordinate to the palladium center, inhibiting further catalytic activity. In such cases, a higher catalyst loading might be necessary.[3]
Q4: What is the best way to ensure anaerobic conditions for my reaction?
A4: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[3] To maintain an inert atmosphere:
-
Degas the solvent: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[3]
-
Use Schlenk techniques: Assemble and flame-dry the glassware under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of the inert gas.[3]
-
Maintain an inert atmosphere: Throughout the reaction, use a balloon or a bubbler to maintain a slight positive pressure of nitrogen or argon.[3]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield is a common frustration in Buchwald-Hartwig aminations. The following guide will help you diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low yield in Buchwald-Hartwig aminations.
Q: My yield is consistently low. What should I check first? A: Start by verifying the quality of your reagents. Ensure that your aryl halide and piperazine are pure and dry. The solvent must be anhydrous and thoroughly deoxygenated, as both water and oxygen can negatively impact the catalytic cycle.[3]
Q: I've confirmed my reagents are good. What's the next step? A: Re-evaluate your reaction conditions. The choice of catalyst, ligand, base, and solvent are all interconnected.[1][2] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[2] If you are not using a pre-formed catalyst, ensure the palladium source and ligand are combined correctly. Using an air-stable precatalyst like XPhos Pd G3 can often lead to more consistent results.[3]
Q: I'm using a strong base like NaOtBu and still getting low yield. What could be the issue? A: While a strong base is often necessary, it can sometimes cause the decomposition of sensitive starting materials.[1][2] If you suspect this is happening, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[1][2] The particle size and solubility of inorganic bases can also affect the reaction rate, so grinding the base before use or ensuring vigorous stirring can be beneficial.[4]
Q: Could the solvent be the problem? A: Yes, the solvent plays a crucial role in reagent solubility and catalyst stability.[1][2] Toluene, dioxane, and THF are common choices.[1][2] If you are experiencing solubility issues, a more polar solvent like t-butanol might be a better option.[1][2] However, be aware that some solvents like acetonitrile and pyridine can inhibit the palladium catalyst and should generally be avoided.[3][4] A study on the reaction between p-bromotoluene and piperazine found that m-xylene was a highly suitable solvent.[5][6][7]
Problem 2: Significant Side Product Formation
The formation of undesired side products can complicate purification and reduce the yield of the target molecule.
| Side Product | Probable Cause(s) | Suggested Solutions |
| Di-arylated Piperazine | High reactivity of the mono-substituted product. High temperature and long reaction times.[2] | Use a 5-10 fold excess of piperazine.[2] Use a mono-protected piperazine (e.g., N-Boc-piperazine).[2] Optimize reaction time and temperature by monitoring with TLC or LC-MS.[2] |
| Hydrodehalogenation | Reduction of the aryl halide starting material. This can be exacerbated by certain bases or impurities. | Ensure a strictly inert atmosphere (nitrogen or argon) to minimize hydrogen sources.[3] Use a ligand that promotes rapid reductive elimination.[3] |
| Aryl Halide Homocoupling (Biaryl Formation) | Two aryl halide molecules couple together. More common with highly reactive aryl halides. | Use a ligand that favors C-N reductive elimination over C-C coupling.[3] Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Piperazine
This is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Piperazine (or mono-Boc-piperazine) (1.2 - 5.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or a suitable precatalyst
-
XPhos (0.04 equiv) or another suitable ligand
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium source, ligand, and base.[3]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl halide and piperazine.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or HPLC.[2][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalyst and Ligand Selection
The choice of the palladium source and ligand is critical for a successful reaction.
Caption: A flowchart for selecting a suitable catalyst system.
| Ligand | Characteristics | Common Applications/Notes |
| XPhos | Bulky, electron-rich biaryl phosphine.[3] | A versatile and commonly used ligand for a wide range of aryl halides, including chlorides. Often a good starting point for optimization.[3][8] |
| RuPhos | Similar to XPhos, highly active.[3] | Effective for challenging couplings. |
| SPhos | Another bulky biaryl phosphine ligand.[3] | Often shows high activity and good functional group tolerance. |
| BINAP | Bidentate phosphine ligand.[9] | One of the earlier ligands used, effective for aryl iodides and triflates.[9] |
Note: For challenging substrates, screening a variety of ligands is often necessary to identify the optimal choice.[1][2] The use of pre-formed, air-stable catalysts can provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative 1H NMR Spectral Analysis of 1-Boc-4-(3-nitrobenzyl)piperazine and its Para Isomer
A detailed guide for researchers providing a comparative analysis of the 1H NMR spectra of 1-Boc-4-(3-nitrobenzyl)piperazine and its alternative, 1-Boc-4-(4-nitrobenzyl)piperazine. This guide includes predicted spectral data, a detailed experimental protocol, and a workflow for chemical characterization.
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the 1H NMR spectrum of this compound, a versatile intermediate in medicinal chemistry, with its structural isomer, 1-Boc-4-(4-nitrobenzyl)piperazine. The subtle shift in the position of the nitro group on the benzyl moiety introduces distinct changes in the 1H NMR spectrum, offering a valuable case study for understanding substituent effects in proton NMR.
Predicted 1H NMR Spectral Data Comparison
The following table summarizes the predicted 1H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and 1-Boc-4-(4-nitrobenzyl)piperazine. These predictions are based on the analysis of their constituent fragments: 1-Boc-piperazine, and the respective 3-nitrobenzyl and 4-nitrobenzyl moieties. The spectra are predicted for a solution in deuterated chloroform (CDCl3).
| Assignment | This compound (Predicted) | 1-Boc-4-(4-nitrobenzyl)piperazine (Predicted) |
| Boc Protons (9H) | ~1.47 (s) | ~1.47 (s) |
| Piperazine Protons (4H, -N(Boc)-CH2-) | ~3.45 (t, J = 5.0 Hz) | ~3.46 (t, J = 5.0 Hz) |
| Piperazine Protons (4H, -N(Bn)-CH2-) | ~2.45 (t, J = 5.0 Hz) | ~2.50 (t, J = 5.0 Hz) |
| Benzylic Protons (2H, -CH2-Ar) | ~3.58 (s) | ~3.60 (s) |
| Aromatic Proton (1H, H-2) | ~8.25 (s) | - |
| Aromatic Proton (1H, H-4) | ~7.70 (d, J = 7.8 Hz) | ~7.50 (d, J = 8.5 Hz) |
| Aromatic Proton (1H, H-5) | ~7.50 (t, J = 7.8 Hz) | - |
| Aromatic Proton (1H, H-6) | ~8.10 (d, J = 8.1 Hz) | ~8.20 (d, J = 8.5 Hz) |
Experimental Protocol for 1H NMR Spectroscopy
This section details a standard protocol for the acquisition of a 1H NMR spectrum for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The 1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the CDCl3 solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is performed with the following parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The integrals of the signals are determined to establish the relative proton ratios.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants are measured.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound, highlighting the central role of 1H NMR spectroscopy.
Caption: Workflow for the synthesis and characterization of this compound.
13C NMR Analysis: A Comparative Guide to 1-Boc-4-(3-nitrobenzyl)piperazine
This guide provides a comparative analysis of the 13C NMR spectrum of 1-Boc-4-(3-nitrobenzyl)piperazine. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of its constituent functional groups and comparison with structurally related molecules. This information is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and purity assessment of this and similar compounds.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from typical chemical shift ranges for N-Boc protected amines, piperazine rings, and substituted nitrobenzyl groups. For comparative purposes, experimental data for relevant analogous compounds would be necessary for a complete analysis.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-decoupled) | Rationale |
| Boc Group | |||
| C=O | ~154.7 | s | Typical for Boc carbonyl carbon. |
| C(CH3)3 | ~80.0 | s | Quaternary carbon of the tert-butyl group. |
| C(CH3)3 | ~28.4 | q | Methyl carbons of the tert-butyl group. |
| Piperazine Ring | |||
| C2'/C6' | ~44.0 | t | Carbons adjacent to the Boc-protected nitrogen. |
| C3'/C5' | ~52.5 | t | Carbons adjacent to the benzyl-substituted nitrogen. |
| 3-Nitrobenzyl Group | |||
| CH2 | ~62.0 | t | Methylene linker carbon. |
| C1 | ~140.0 | s | Quaternary carbon attached to the piperazine moiety. |
| C2 | ~129.0 | d | Aromatic CH. |
| C3 | ~148.0 | s | Quaternary carbon bearing the nitro group. |
| C4 | ~122.0 | d | Aromatic CH. |
| C5 | ~135.0 | d | Aromatic CH. |
| C6 | ~122.5 | d | Aromatic CH. |
Chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on additive rules and comparison with similar structures.
Comparative Analysis
To provide context for the predicted values, a comparison with known chemical shifts of related structures is essential.
-
N-Boc-piperazine: The carbons of the piperazine ring protected with a Boc group typically show signals around 44 ppm for the carbons adjacent to the nitrogen bearing the Boc group and around 50 ppm for the other two carbons. The Boc group itself will have a carbonyl signal around 154 ppm, a quaternary carbon signal around 80 ppm, and methyl signals around 28 ppm.
-
3-Nitrobenzyl Moiety: The aromatic carbons of a 3-nitrobenzyl group are influenced by the electron-withdrawing nitro group. The carbon attached to the nitro group (C3) is expected to be significantly downfield, around 148 ppm. The other aromatic carbons will have shifts in the range of 120-135 ppm.[1] The benzylic CH2 group typically appears around 63 ppm.[2]
The predicted shifts in Table 1 are consistent with these expected ranges.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum of an organic compound like this compound.[3][4]
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Use a standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).[3]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration. A typical starting point is 128 or 256 scans.
-
Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[3] For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[3]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like TMS (0 ppm).[5][6]
-
Perform baseline correction to ensure accurate integration if required.
Visualizations
To aid in the assignment of the 13C NMR signals, the following diagrams illustrate the structure and a conceptual workflow for the analysis.
Caption: Chemical structure of this compound with numbered piperazine carbons.
Caption: Experimental workflow for 13C NMR analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-4-(3-nitrobenzyl)piperazine
This guide provides a comparative analysis of the expected mass spectrometry data for 1-Boc-4-(3-nitrobenzyl)piperazine against related piperazine derivatives. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of these compounds. The guide includes a summary of expected mass-to-charge ratios, a detailed experimental protocol for acquiring mass spectrometry data, and a workflow diagram for the analytical process.
Data Presentation: Comparison of Mass Spectrometry Data
The following table summarizes the expected key mass-to-charge (m/z) ratios for this compound and compares them with experimentally determined values for other relevant piperazine derivatives. This comparison is crucial for identifying characteristic fragmentation patterns.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 322.18 (Calculated) | 266.16 ([M+H-tBu]⁺), 222.12 ([M+H-Boc]⁺), 136.08 (nitrobenzyl moiety), 91.05 (tropylium ion) | ESI |
| 1-Benzylpiperazine (BZP) | 177.14 | 134, 91, 56[1] | EI, ESI[1][2] |
| 1-(3-chlorophenyl)piperazine (mCPP) | 197.09 | 154, 138, 57[1][2] | EI, ESI[1][2] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 231.11 | 188, 172, 145[1][2] | EI, ESI[1][2] |
| N-Boc-piperazine-C3-COOH | 259.17 | Not specified | LC-MS[3] |
Note: The data for this compound is predicted based on its chemical structure and common fragmentation pathways of related compounds.
Experimental Protocols
A standard protocol for obtaining mass spectrometry data for piperazine compounds using Electrospray Ionization (ESI) coupled with a Triple Quadrupole (QqQ) Mass Spectrometer is as follows.
Sample Preparation:
-
Dissolution: Dissolve 1-2 mg of the sample (e.g., this compound) in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the initial stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of the organic solvent and water, often with a small amount of formic acid (0.1%) to promote protonation.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer is commonly used for this type of analysis.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed for piperazine derivatives to generate [M+H]⁺ ions.[2]
-
Chromatography: While direct infusion can be used, separation using a C18 column (e.g., SHISEIDO CAPCELL PAK C18 MG) with a gradient elution of acetonitrile and water (both with 0.1% formic acid) is recommended for mixture analysis.[2]
-
MS Scan Mode:
-
Full Scan (MS1): To identify the protonated molecular ion ([M+H]⁺), scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID) to generate fragment ions. This provides structural information.[2] Common collision energies range from 10-40 eV.
-
Data Processing:
-
Spectrum Analysis: Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum.
-
Fragmentation Analysis: Analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation of piperazine derivatives often involves the cleavage of C-N bonds within the piperazine ring and between the ring and its substituents.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for mass spectrometry analysis of piperazine derivatives.
References
A Comparative Guide to the Synthesis of Substituted Boc-Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. Mono-Boc-protected piperazine is a key intermediate, allowing for the selective functionalization of the free secondary amine. This guide provides a comparative analysis of the most common synthetic routes to substituted N-Boc-piperazines, offering a comprehensive overview of their respective advantages, disadvantages, and experimental considerations.
Synthesis of the N-Boc-Piperazine Core
The initial step in many synthetic strategies is the preparation of N-Boc-piperazine itself. Two primary methods dominate this landscape: the direct protection of piperazine and a multi-step synthesis commencing from diethanolamine.
Route 1: Direct Boc-Protection of Piperazine
This traditional approach involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. While straightforward, this method is often plagued by the formation of the undesired 1,4-di-Boc-piperazine byproduct, which can complicate purification and reduce the yield of the desired mono-protected product.[1] To enhance selectivity for mono-protection, the reaction can be carried out by forming a salt of piperazine with an acid like acetic acid or trifluoroacetic acid, which deactivates one of the nitrogen atoms.[2]
Route 2: Synthesis from Diethanolamine
An alternative and often preferred route for large-scale production starts from the inexpensive and readily available diethanolamine.[1][3] This multi-step process involves the chlorination of diethanolamine, followed by Boc protection of the resulting bis(2-chloroethyl)amine, and subsequent cyclization with ammonia to furnish N-Boc-piperazine.[1][3] This method offers significantly higher yields and purity, making it a more cost-effective and sustainable option for industrial applications.[1]
Data Presentation: Comparison of Core Synthesis Routes
| Parameter | Route 1: Direct Boc-Protection | Route 2: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, (Boc)₂O | Diethanolamine, Thionyl chloride, (Boc)₂O, Ammonia |
| Key Advantages | Fewer synthetic steps. | High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[1][3] |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[1] | More synthetic steps involved. |
| Typical Overall Yield | Moderate | > 93.5% (a specific example cites 94.3%).[2] |
| Typical Purity | Variable, requires significant purification. | > 99%.[2] |
| Scalability | Can be challenging on a large scale due to purification issues. | Highly suitable for industrial production.[1] |
Synthesis of N-Aryl-Substituted Boc-Piperazines
The introduction of an aryl group at the N4 position of the Boc-piperazine ring is a common strategy in the development of various therapeutic agents. The Buchwald-Hartwig amination stands out as the premier method for this transformation.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between N-Boc-piperazine and an aryl halide (or triflate).[4] This reaction is highly versatile and tolerates a wide range of functional groups on the aryl partner. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, particularly with less reactive aryl chlorides.[5]
Data Presentation: Buchwald-Hartwig Amination of N-Boc-Piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
Synthesis of N-Alkyl-Substituted Boc-Piperazines
For the introduction of alkyl substituents at the N4 position, two primary methods are commonly employed: direct N-alkylation and reductive amination.
Route 4a: Direct N-Alkylation
This method involves the reaction of N-Boc-piperazine with an alkyl halide (e.g., benzyl bromide) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[6] The reaction proceeds via a nucleophilic substitution mechanism.
Route 4b: Reductive Amination
Reductive amination offers an alternative route to N-alkylated Boc-piperazines. This two-step, one-pot process involves the initial reaction of N-Boc-piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][7] This method is often preferred for its mild reaction conditions and broad substrate scope.[8]
Data Presentation: Comparison of N-Alkylation Routes for N-Benzyl-Boc-Piperazine
| Parameter | Route 4a: Direct N-Alkylation | Route 4b: Reductive Amination |
| Reactants | N-Boc-piperazine, Benzyl bromide, K₂CO₃ | N-Boc-piperazine, Benzaldehyde, Sodium triacetoxyborohydride |
| Solvent | DMF | Dichloromethane (DCM) or Methanol |
| Temperature | Room Temperature to 80°C | Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-12 hours |
| Typical Yield | 85-95% | 90-98% |
| Key Advantages | Simple setup. | Milder conditions, avoids handling of lachrymatory alkyl halides. |
| Key Disadvantages | Requires heating for less reactive halides, potential for quaternization. | Requires a stoichiometric amount of reducing agent. |
Experimental Protocols
Protocol for Route 2: Synthesis of N-Boc-Piperazine from Diethanolamine[1][3]
Step 1: Chlorination of Diethanolamine In a suitable reactor, diethanolamine is reacted with thionyl chloride (molar ratio of thionyl chloride to diethanolamine is typically 2.75-3.25:1) to generate bis(2-chloroethyl)amine. The temperature is carefully controlled during the addition of thionyl chloride.
Step 2: Boc Protection The crude bis(2-chloroethyl)amine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium carbonate) in an aqueous medium. The mole ratio of (Boc)₂O to the initial diethanolamine is typically 0.95-1.05:1. The reaction is stirred for 12-16 hours to yield tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Aminolysis and Cyclization Ammonia water is slowly added to the tert-butyl bis(2-chloroethyl)carbamate (the molar ratio of ammonia to the initial diethanolamine is in the range of 2-4:1). The reaction mixture is heated to approximately 60°C for about 2.5 hours. After cooling, the N-Boc-piperazine is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford the final product.
Protocol for Route 3: Buchwald-Hartwig Amination[6]
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 2.1 equiv.). The vessel is sealed and purged with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated to 100-110°C and stirred for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Protocol for Route 4b: Reductive Amination[2]
To a solution of N-Boc-piperazine (1.0 equiv.) and the aldehyde (e.g., benzaldehyde, 1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or methanol, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise at room temperature. The reaction mixture is stirred at room temperature for 2-12 hours, and the progress is monitored by TLC. Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizing the Synthetic Workflows
Route 2: Synthesis of N-Boc-Piperazine from Diethanolamine
Caption: Workflow for the synthesis of N-Boc-piperazine from diethanolamine.
Route 3: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Route 4b: Reductive Amination
Caption: Workflow for the reductive amination of N-Boc-piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biological Versatility of 1-Boc-4-(3-nitrobenzyl)piperazine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Its versatile structure allows for extensive modification, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 1-Boc-4-(3-nitrobenzyl)piperazine and its analogs, drawing upon available experimental data to illuminate structure-activity relationships and potential therapeutic applications. While direct comparative studies of this compound against its isomers and other analogs are limited, this guide synthesizes data from various sources to offer valuable insights for researchers in the field.
Introduction to the Piperazine Scaffold
Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and central nervous system (CNS) activities. The two nitrogen atoms of the piperazine ring provide sites for substitution, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a Boc (tert-butoxycarbonyl) protecting group on one nitrogen allows for selective functionalization of the other, making it a key intermediate in the synthesis of complex molecules. The nitrobenzyl moiety, an electron-withdrawing group, is also a common feature in bioactive compounds and can significantly influence the pharmacological profile.
Comparative Biological Activity
This section presents a compilation of biological activity data for various nitrobenzylpiperazine analogs and related derivatives from different studies. It is important to note that these results are not from a single head-to-head comparative study but are collated to provide a broader understanding of the structure-activity relationships within this class of compounds.
Anticancer Activity
Several studies have explored the potential of piperazine derivatives as anticancer agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as a measure of potency.
One study on novel vindoline-piperazine conjugates highlighted the potent antiproliferative effects of derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety. Another study on 3,6-diunsaturated 2,5-diketopiperazines also demonstrated significant anticancer capacities. While not direct analogs of this compound, these findings underscore the potential of substituted benzylpiperazines in cancer therapy.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | Breast Cancer (MDA-MB-468) | 1.00 | |
| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | Non-Small Cell Lung Cancer (HOP-92) | 1.35 | |
| 3,6-diunsaturated 2,5-diketopiperazine derivative 11 | Lung Carcinoma (A549) | 1.2 | |
| 3,6-diunsaturated 2,5-diketopiperazine derivative 11 | Cervical Cancer (HeLa) | 0.7 |
Enzyme Inhibition
Piperazine derivatives have been investigated as inhibitors of various enzymes, a common mechanism of action for many therapeutic agents. For instance, a novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors.
Table 2: Enzyme Inhibitory Activity of Selected Piperazine Derivatives
| Compound/Analog | Target Enzyme | Activity (IC50 in µM) | Inhibition Type | Reference |
| 4-nitrophenylpiperazine derivative 4l | Tyrosinase | 72.55 | Mixed |
Antimicrobial and Antifungal Activity
The piperazine nucleus is a common feature in antimicrobial and antifungal agents. The biological activity of these compounds is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Studies on piperazine derivatives have shown significant activity against a range of pathogens. For example, certain synthesized piperazine derivatives have demonstrated notable antimicrobial and antifungal properties.
Table 3: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives
| Compound/Analog | Microorganism | Activity (MIC in µg/mL) | Reference |
| Substituted piperazine derivative | Staphylococcus aureus | Not specified, but significant | |
| Substituted piperazine derivative | Escherichia coli | Not specified, but significant | |
| Substituted piperazine derivative | Candida albicans | Not specified, but significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of piperazine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Enzyme Inhibition Assay (Tyrosinase Inhibition)
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used as the enzyme and substrate, respectively.
-
Assay Procedure: The reaction mixture, containing phosphate buffer, tyrosinase, and the test compound at various concentrations, is pre-incubated. The reaction is initiated by the addition of L-DOPA.
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. The mode of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing Lineweaver-Burk plots.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Potential mechanism of anticancer activity for piperazine analogs.
Comparative Guide to Structural Analogs of 1-Boc-4-(3-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of 1-Boc-4-(3-nitrobenzyl)piperazine, a versatile heterocyclic building block. The piperazine scaffold is a prominent feature in many biologically active compounds, and modifications to its structure can significantly influence its pharmacological properties.[1][2] This document summarizes the available quantitative data on the biological activities of these analogs, details relevant experimental protocols, and visualizes key concepts to aid in the design and development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound belongs to a class of compounds known as N-substituted piperazines. The core structure consists of a piperazine ring protected at one nitrogen atom with a tert-butyloxycarbonyl (Boc) group and substituted at the other nitrogen with a 3-nitrobenzyl group. The Boc protecting group is a common feature in the synthesis of more complex molecules.[3] Structural analogs can be generated by modifying three key positions:
-
The substituent on the benzyl ring: The nitro group can be moved to the ortho- or para-positions, or replaced with other electron-withdrawing or electron-donating groups.
-
The nature of the benzyl moiety: The benzyl group itself can be replaced with other aryl or alkyl groups.
-
The protecting group on the piperazine nitrogen: The Boc group can be replaced with other protecting groups or removed entirely.
These modifications can have a profound impact on the biological activity of the resulting compounds, influencing their potency and selectivity for various biological targets.
Comparative Biological Activity
The primary biological activities reported for analogs of this compound include antimicrobial effects and binding to sigma receptors. The following tables summarize the available quantitative data for a selection of these analogs.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperazine derivatives. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency against a particular microorganism.
| Compound/Analog | N-1 Substituent | N-4 Substituent | Test Organism | MIC (µg/mL) | Reference |
| Chalcone-piperazine derivative | Chalcone | H | Staphylococcus aureus | - | |
| Escherichia coli | - | ||||
| Candida albicans | 2.22 | ||||
| Sparfloxacin-piperazine derivative | Sparfloxacin | H | Gram-positive bacteria | 1-5 | |
| Gatifloxacin-piperazine derivative | Gatifloxacin | H | Gram-positive bacteria | 1-5 | |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Quinolone | 5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Gram-positive bacteria | 0.015 | |
| RL-308 | Not specified | Not specified | Shigella flexineri | 2 | [4] |
| S. aureus | 4 | [4] | |||
| MRSA | 16 | [4] | |||
| Shigella dysenteriae | 128 | [4] | |||
| RL-328 | Not specified | Not specified | MRSA | 128 | [4] |
| Compound 4 | N,N'-bis(1,3,4-thiadiazole) | - | S. aureus | 16 | [5] |
| Compound 6c | N,N'-bis(1,3,4-thiadiazole) | - | S. aureus | 16 | [5] |
| E. coli | 8 | [5] | |||
| Compound 6d | N,N'-bis(1,3,4-thiadiazole) | - | S. aureus | 16 | [5] |
| B. subtilis | 16 | [5] | |||
| Compound 7b | N,N'-bis(1,3,4-thiadiazole) | - | B. subtilis | 16 | [5] |
| Benzimidazole-piperazine derivative (Compound 2) | Benzimidazole | H | Mycobacterium tuberculosis | 0.1 | [6] |
Note: A direct comparison is challenging due to variations in the specific analogs and testing methodologies across different studies.
Sigma Receptor Binding Affinity
Sigma receptors are a class of intracellular proteins that have been implicated in a variety of neurological disorders. Several piperazine derivatives have been shown to bind to these receptors with high affinity.
| Compound/Analog | N-1 Substituent | N-4 Substituent | Receptor | Ki (nM) | Reference |
| (o-nitrophenethyl)piperazine (Compound 9) | H | 2-(2-nitrophenyl)ethyl | Sigma-1 | - | [7] |
| Sigma-2 | 4.9 | [7] | |||
| (m-nitrophenethyl)piperazine (Compound 10) | H | 2-(3-nitrophenyl)ethyl | Sigma-1 | <1 | [7] |
| Sigma-2 | - | [7] | |||
| p-methoxybenzyl substituted piperazine (3d) | H | 4-methoxybenzyl | Sigma-1 | 12.4 | [8] |
Note: The data suggests that the position of the nitro group on the phenyl ring significantly influences the binding affinity and selectivity for sigma receptor subtypes.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Sigma Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the affinity of a test compound for sigma receptors by its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the sigma receptor of interest (e.g., from guinea pig brain for sigma-1) are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used for the binding assay.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing Key Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Caption: General synthetic pathway for 1-substituted-4-benzylpiperazine analogs.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.
Conclusion
The available data indicates that structural modifications to the this compound scaffold can lead to compounds with significant antimicrobial and sigma receptor binding activities. Specifically, the nature and position of the substituent on the benzyl ring play a crucial role in determining the biological activity profile. For instance, a meta-nitro substitution on a phenethylpiperazine analog resulted in subnanomolar affinity for the sigma-1 receptor.[7] Further systematic studies exploring a wider range of substituents on the benzyl ring and different N-1 protecting groups are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this versatile class of compounds. The experimental protocols provided herein offer a foundation for the consistent evaluation of novel analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. jgtps.com [jgtps.com]
- 4. ijcmas.com [ijcmas.com]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1-Boc-4-(3-nitrobenzyl)piperazine: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Boc-4-(3-nitrobenzyl)piperazine is a critical step in the journey towards a safe and effective final drug product. This guide provides an objective comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your analytical needs.
Data Presentation: Purity Analysis Comparison
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Purity (%) | 99.5% | 99.3% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Analysis Time | ~15 minutes | ~25 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be required |
| Instrumentation Cost | Moderate | High |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering robust and reliable purity determinations.[1] For this compound, the presence of the nitrobenzyl chromophore allows for direct UV detection without the need for derivatization, which is often required for the piperazine core itself.[2][3]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[2]
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the nitrobenzyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying impurities.[4] While HPLC is often the primary choice for non-volatile compounds, GC-MS can be a valuable orthogonal technique.[5] For a compound like this compound, which has a moderate molecular weight and potential for thermal lability, careful method development is crucial.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary to improve volatility and thermal stability).
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
(Optional, if direct analysis shows degradation) To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Inject 1 µL of the prepared solution into the GC-MS.
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectrum of the peak is used to confirm the identity of this compound and to tentatively identify any impurities based on their fragmentation patterns.
Visualizing the Workflow
Caption: Experimental workflow for purity analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the purity analysis of this compound. HPLC-UV is a robust, cost-effective, and straightforward method that is well-suited for routine quality control. Its simplicity in sample preparation and shorter analysis time are significant advantages. On the other hand, GC-MS provides superior specificity through mass spectrometric detection, which is invaluable for the definitive identification of unknown impurities. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete purity profile of the intermediate.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soeagra.com [soeagra.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the X-ray Crystallography of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2][3] X-ray crystallography provides the definitive three-dimensional structure of these molecules, which is crucial for understanding their biological activity and for structure-based drug design. This guide offers a comparative analysis of crystallographic data for several piperazine derivatives, details the experimental protocols for their structural determination, and visualizes the crystallographic workflow.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of piperazine derivatives, allowing for a direct comparison of their crystal packing and symmetry. The diversity in space groups and unit cell dimensions highlights how different substituents on the piperazine core can significantly influence the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| Piperazine | C₄H₁₀N₂ | Monoclinic | P2₁/n | 6.0079 | 8.942 | 8.0739 | 114.035 | 1213.5 | 2 | [4] |
| 1-(4-Nitrobenzoyl)piperazine (3a) | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) | 2149.9(4) | 4 | [5][6] |
| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine (4b) | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | 10.5982(2) | 8.4705(1) | 14.8929(3) | 97.430(1) | 1325.74(4) | 4 | [5][6] |
| 1,4-Diphenylpiperazine (1) | C₁₆H₁₈N₂ | Orthorhombic | Pbca | 8.6980(7) | 8.4287(7) | 17.6359(15) | 90 | 1292.94(19) | 4 | [7] |
| 1,4-Diphenethylpiperazine (2) | C₂₀H₂₆N₂ | Monoclinic | C2/c | 17.9064(13) | 6.2517(5) | 14.9869(11) | 90.613(4) | 1677.6(2) | 4 | [7] |
| 1-Benzhydryl-4-benzylpiperazine (3) | C₂₄H₂₆N₂ | Monoclinic | Pn | 5.9450(2) | 19.0722(4) | 8.6084(2) | 96.4600(10) | 968.17(5) | 2 | [7] |
| N,N'-Bis(diphenylphosphino)piperazine | C₂₈H₂₈N₂P₂ | Monoclinic | P2₁/n | 8.6880(7) | 18.942(3) | 8.0739(5) | 114.035(6) | 1213.5(2) | 2 | [8] |
| 4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | C₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻ | Triclinic | P-1 | 8.5135(4) | 10.4646(5) | 22.9053(12) | 88.784(4)° | 2016.53(17) | 2 | [9][10] |
Experimental Protocols
The determination of the crystal structure of piperazine derivatives by X-ray diffraction follows a well-established workflow. The quality of the final structure is highly dependent on the quality of the single crystal.[11]
Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step.[12] Several methods are commonly employed for growing crystals of organic compounds:
-
Slow Evaporation: A nearly saturated solution of the piperazine derivative is prepared in a suitable solvent. The solution is filtered to remove any dust particles and left in a loosely covered container to allow the solvent to evaporate slowly over days or weeks.[12]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. Rapid cooling should be avoided as it can lead to the formation of small or poorly ordered crystals.[12][13]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[12]
For piperazine and its derivatives, common crystallization solvents include ethanol, ethyl acetate, and chloroform.[5][14][15]
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[13] The crystal is cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms.[14][16] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[11]
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of the diffracted spots, is used to determine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For organic molecules, direct methods are often successful.[15]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10] The quality of the final structure is assessed by parameters such as the R-factor.
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the concept of a piperazine scaffold with potential substitution sites, which is fundamental to the design of new derivatives.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Nitrobenzylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-nitrobenzylpiperazine. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes in drug discovery and development. This analysis is supported by theoretical principles of organic chemistry and available, though limited, experimental data.
Introduction to Isomer Reactivity
The position of the nitro group on the benzyl ring significantly influences the reactivity of the benzylic carbon towards nucleophilic substitution, a common reaction in the synthesis of piperazine derivatives. The nitro group is a strong electron-withdrawing group, and its electronic effects (both inductive and resonance) modulate the electrophilicity of the benzylic carbon, thereby affecting the rate of reaction with nucleophiles like piperazine.
Theoretical Framework: Electronic Effects
The reactivity of the nitrobenzyl moiety in a nucleophilic substitution reaction, such as the N-alkylation of piperazine with a nitrobenzyl halide, is primarily governed by the stability of the transition state. The electron-withdrawing nitro group can influence this stability through:
-
Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma bonds of the benzene ring. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions. A stronger inductive effect increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the benzene ring through resonance. This effect is most pronounced when the nitro group is at the ortho or para position, as it can delocalize the negative charge of the intermediate formed during nucleophilic aromatic substitution. However, in the case of nucleophilic substitution at the benzylic carbon (an SN2-type reaction), the resonance effect primarily influences the overall electron density of the ring.
For an SN2 reaction at the benzylic carbon, the key factor is the electrophilicity of that carbon. The strong electron-withdrawing nature of the nitro group enhances this electrophilicity. The closer the nitro group is to the benzylic carbon, the stronger its inductive pull, suggesting a potential reactivity order of ortho > para > meta. However, steric hindrance from the ortho-nitro group can counteract this electronic effect, potentially slowing down the reaction rate.
Quantitative Reactivity Data
| Isomer Position | Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Para | 4-Nitrobenzyl chloride | Piperazine | Dichloromethane | 20 | Not Specified | 92 (of hydrochloride) | [1] |
| Ortho | 2-Nitrobenzyl bromide | Not specified (solvolysis) | Various | Various | Not Specified | Similar rate to para | N/A |
| Meta | 3-Nitrobenzyl halide | Piperazine | Not Specified | Not Specified | Not Specified | Data not available | N/A |
Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in reaction conditions (halide leaving group, solvent, temperature, etc.). The yield for the para isomer represents the formation of the hydrochloride salt from an intermediate. The reactivity of the ortho isomer is inferred from a solvolysis study, not a direct reaction with piperazine.
Discussion of Reactivity Trends
Based on fundamental electronic and steric effects, the following reactivity trends can be predicted for the reaction of nitrobenzyl halides with piperazine in an SN2 reaction:
-
Para-Nitrobenzylpiperazine: The para isomer is expected to be highly reactive. The nitro group at the para position exerts a strong electron-withdrawing effect through both induction and resonance, increasing the electrophilicity of the benzylic carbon without causing significant steric hindrance. The high yield reported for its synthesis supports this.[1]
-
Ortho-Nitrobenzylpiperazine: The ortho isomer experiences the strongest inductive electron-withdrawing effect from the nitro group, which should significantly enhance the reactivity of the benzylic carbon. However, the bulky nitro group in close proximity to the reaction center can introduce steric hindrance, potentially slowing the approach of the piperazine nucleophile. A study on the solvolysis of o-nitrobenzyl bromide suggests its reactivity is similar to the para isomer, indicating that the electronic activation may largely overcome the steric hindrance in that specific context.
-
Meta-Nitrobenzylpiperazine: The meta isomer is expected to be the least reactive of the three. The nitro group at the meta position exerts only an inductive effect, which is weaker than at the ortho position. Crucially, the electron-withdrawing resonance effect does not extend to the benzylic carbon from the meta position. This results in a less electrophilic benzylic carbon compared to the ortho and para isomers.
Therefore, the predicted order of reactivity is: para ≈ ortho > meta .
Experimental Protocols
While a single, standardized protocol for a comparative study is not available, the following general procedure for the N-alkylation of piperazine with a nitrobenzyl halide can be adapted for comparing the reactivity of the isomers.
General Protocol for the Synthesis of Nitrobenzylpiperazine
Materials:
-
Piperazine
-
Ortho-, meta-, or para-nitrobenzyl chloride (or bromide)
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine (2-3 equivalents) in acetonitrile.
-
Add triethylamine (1.1 equivalents based on the nitrobenzyl halide).
-
To this stirred solution, add a solution of the respective nitrobenzyl halide (1 equivalent) in acetonitrile dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
To conduct a comparative study, it is essential to run the reactions for all three isomers simultaneously under identical conditions (concentration, temperature, and reaction time) and quantify the product yield, for instance, by using an internal standard and analyzing the reaction mixture by GC-MS or HPLC.
Visualizing Reaction Logic
Diagram of Factors Influencing Reactivity
Caption: Factors influencing the reactivity of nitrobenzylpiperazine isomers.
Experimental Workflow for Comparative Reactivity Study
Caption: Experimental workflow for a comparative reactivity study.
Conclusion
While direct, comprehensive experimental data comparing the reactivity of ortho-, meta-, and para-nitrobenzylpiperazine is limited, a combination of theoretical principles and available synthetic data allows for a reasoned prediction of their relative reactivities. The para and ortho isomers are expected to be significantly more reactive than the meta isomer due to the strong electron-withdrawing effects of the nitro group. The subtle interplay of electronic activation and steric hindrance likely results in the para and ortho isomers having comparable reactivity. For definitive quantitative comparison, a dedicated kinetic study under standardized conditions is recommended. This guide provides a framework for such an investigation and a theoretical basis for understanding the reactivity of these important synthetic intermediates.
References
A Comparative Guide to the Catalytic Synthesis of Boc-Piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different catalytic methods for the synthesis of mono-N-Boc-piperazine, a critical building block in the development of numerous pharmaceuticals. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness. This document summarizes quantitative data from published literature, presents detailed experimental protocols, and visualizes the general reaction workflow.
Efficacy of Various Catalysts: A Comparative Analysis
The synthesis of Boc-piperazine predominantly involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). The key challenge lies in achieving mono-protection with high selectivity and yield, as the formation of the di-protected by-product, 1,4-bis(Boc)-piperazine, is a common issue. Various catalysts have been employed to enhance the efficiency and selectivity of this transformation. The following table summarizes the performance of several catalytic systems based on available experimental data.
| Catalyst/Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Iodine (I₂) | Piperazine, (Boc)₂O | Solvent-free | Room Temperature | 30 min | ~80-95%[1] | Environmentally friendly (solvent-free), mild conditions, short reaction time.[1] |
| Acetamidine Hydrochloride | Piperazine, (Boc)₂O, Formic Acid | Methanol/Water | 20 | 2 h | 98.6%[2] | Exceptionally high yield, mild conditions.[2] |
| 1,1'-Carbonyldiimidazole (CDI) | Piperazine, t-butanol, CDI | Water/Ethyl Acetate | 40 (step 1), RT (step 2) | 10 min (step 1), 30 min (step 2) | Not explicitly stated for piperazine, but a general high-yield method. | Involves the formation of a highly reactive Boc-donating intermediate.[3][4] |
| Multi-step from Diethylamine | Diethylamine, Chlorinating agent, (Boc)₂O, Ammonia | Not specified | 60 (cyclization) | 2.5 h (cyclization) | 94.3%[5] | High yield and purity, avoids handling large quantities of piperazine directly.[5] |
Experimental Protocols
Iodine-Catalyzed Synthesis of Boc-Piperazine (Solvent-Free)
This protocol is adapted from a general method for the N-Boc protection of amines using molecular iodine as a catalyst.[1]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Iodine (I₂)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, add piperazine (1.0 mmol) and di-tert-butyl dicarbonate (1.1 mmol).
-
Add a catalytic amount of iodine (10 mol %).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove the iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Acetamidine Hydrochloride-Catalyzed Synthesis of Boc-Piperazine
This high-yield protocol is based on a patented synthesis method.[2]
Materials:
-
Piperazine
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
Procedure:
-
To a 500 mL three-necked flask, add piperazine (10.3 g, 0.12 mol), methanol (150 mL), and water (150 mL). Stir until the piperazine is completely dissolved.
-
Add formic acid (11.0 g, 0.21 mol) and stir the mixture for 30 minutes.
-
Add acetamidine hydrochloride (0.11 g, 0.0012 mol) as the catalyst.
-
Continuously add di-tert-butyl dicarbonate (8.73 g, 0.04 mol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction by Gas Chromatography (GC).
-
After the reaction is complete, concentrate the reaction solution to recover the solvent.
-
The target product is obtained by distillation under reduced pressure, collecting the fraction at 165-175°C/5 mmHg.
Synthesis of Boc-Piperazine via a CDI-Mediated Active Intermediate
This method involves a two-step process where a reactive Boc-donating intermediate is first synthesized from 1,1'-carbonyldiimidazole (CDI) and t-butanol.[3][4]
Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate
-
In a round-bottom flask, add t-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (CDI) (0.012 mol, 1.94 g).[4]
-
Stir the reaction mixture at 40°C for 10 minutes.[4]
-
Add ethyl acetate (10 mL) to the flask.[4]
-
Wash the organic layer with 0.1 N HCl (2 x 5 mL) and then with water (2 x 10 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting product is sufficiently pure for the next step.[4]
Step 2: Synthesis of N-Boc-piperazine
-
In a separate round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (0.005 mol, 0.80 g) in 20 mL of water.[4]
-
Stir the mixture for 5 minutes and then add sodium chloride (4 g).[4]
-
Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.[4]
-
Stir the reaction mixture vigorously for 30 minutes.[4]
-
Add a saturated solution of NaOH (10 mL) to the aqueous layer and extract with ethyl acetate (4 x 15 mL).[4]
-
Combine the organic layers, wash with water (4 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine.[4]
Reaction Workflow and Mechanism
The synthesis of mono-Boc-piperazine is a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbonyl carbon of the Boc-anhydride. The catalyst plays a crucial role in activating the Boc-anhydride or modulating the nucleophilicity of the piperazine to favor mono-substitution.
Caption: General workflow for the catalytic synthesis of mono-Boc-piperazine.
References
- 1. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 2. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 1-Boc-4-(3-Nitrobenzyl)piperazine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 1-Boc-4-(3-Nitrobenzyl)piperazine as a hazardous chemical and dispose of it through an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.
Pre-Disposal and Handling
Prior to disposal, proper handling and storage are crucial to minimize risks.
Personal Protective Equipment (PPE): A comprehensive approach to safety includes the mandatory use of appropriate PPE.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading.
-
Absorb: Use an inert absorbent material to collect the spilled compound.
-
Collect: Carefully place the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The proper disposal of this compound is a critical final step in its lifecycle. The following workflow outlines the necessary procedures for its safe and compliant disposal.
Caption: A step-by-step workflow for the proper disposal of this compound.
Key Disposal Considerations
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations.[1] It is the responsibility of the waste generator to ensure full compliance.
-
Waste Characterization: Although a specific SDS is unavailable, the presence of the nitrobenzyl and Boc-piperazine functional groups suggests that it should be treated as hazardous waste.
-
Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] It must be handled by a licensed and approved chemical waste disposal company.[3][4][2][5] These companies are equipped to manage the disposal of hazardous materials in an environmentally sound manner.
-
Container Management: The container used to store this compound must also be disposed of as hazardous waste.[3][4][2][5]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 1-Boc-4-(3-Nitrobenzyl)piperazine
Compound Overview:
1-Boc-4-(3-Nitrobenzyl)piperazine is a bifunctional molecule containing a Boc-protected piperazine moiety and a nitrobenzyl group. Piperazine and its derivatives can cause skin and eye irritation, and may lead to allergic skin reactions.[1][2][3][4][5][6] Some are corrosive and can result in severe skin burns and eye damage.[4][6] Nitroaromatic compounds, such as nitrobenzyl derivatives, are known to be toxic and can be harmful through inhalation, ingestion, and skin absorption.[7][8][9][10][11][12] A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet current safety standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's resistance guide. Inspect gloves before each use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and properly fastened to protect from splashes and contact with skin. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood, if there is a risk of generating aerosols or dusts, or if irritation is experienced.[1][3][13] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
The work area, a certified chemical fume hood, should be clean and uncluttered.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have appropriate spill cleanup materials readily available.
2. Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula to handle the solid compound. Avoid generating dust.[12]
-
If transferring a solution, use a calibrated pipette or syringe.
3. Dissolving:
-
If preparing a solution, add the solvent to the vial containing the compound.
-
Gently swirl or vortex to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Reaction Setup:
-
When setting up a reaction, ensure all glassware is properly clamped and secure.
-
Perform all additions and manipulations of the compound within the fume hood.
5. Post-Handling:
-
After handling, thoroughly wash hands with soap and water.[3]
-
Clean all equipment and the work area to prevent cross-contamination and accidental exposure.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this waste stream with other incompatible waste streams.
-
Keep halogenated and non-halogenated waste streams separate.
-
Aqueous waste should be segregated from organic solvent waste.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Experimental Workflow
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
